molecular formula C19H18F2N4O2S B605923 Enitociclib CAS No. 1610358-56-9

Enitociclib

货号: B605923
CAS 编号: 1610358-56-9
分子量: 404.4358
InChI 键: YZCUMZWULWOUMD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BAY-1251152, also known as (+)-BAY-1251152, is a CDK9 inhibitor.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O2S/c1-27-17-8-13(20)3-4-14(17)15-9-19(24-10-16(15)21)25-18-7-12(5-6-23-18)11-28(2,22)26/h3-10,22H,11H2,1-2H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCUMZWULWOUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)CS(=N)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701110196
Record name (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610358-59-2
Record name (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1610358-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Enitociclib's Mechanism of Action in Lymphoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enitociclib (formerly VIP152 or BAY1251152) is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9) currently under investigation for the treatment of various hematologic malignancies, including aggressive lymphomas. This technical guide provides an in-depth overview of the core mechanism of action of this compound in lymphoma, focusing on its molecular targets, downstream effects, and the preclinical and clinical evidence supporting its therapeutic potential. The document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this targeted therapy.

Introduction: Targeting Transcriptional Addiction in Lymphoma

Many aggressive lymphomas, particularly those driven by the MYC oncogene, exhibit a phenomenon known as transcriptional addiction. This dependency on high levels of transcription of key oncogenes and anti-apoptotic proteins for survival and proliferation makes the cellular machinery that regulates transcription an attractive therapeutic target. Cyclin-Dependent Kinase 9 (CDK9) is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which plays a pivotal role in the transition from transcription initiation to productive elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). By inhibiting CDK9, this compound effectively disrupts this process, leading to a cascade of events that culminate in tumor cell death.

Core Mechanism of Action: Selective CDK9 Inhibition

This compound's primary mechanism of action is the selective inhibition of CDK9. This leads to a reduction in the phosphorylation of the serine 2 residue (Ser2) of the RNAPII CTD, a crucial step for the release of paused RNAPII and subsequent transcriptional elongation.[1][2][3] The consequences of this inhibition are particularly detrimental to cancer cells that rely on the continuous and high-level expression of short-lived transcripts encoding oncoproteins and survival factors.

Downregulation of MYC and MCL1

A key downstream effect of this compound-mediated CDK9 inhibition is the profound downregulation of the MYC oncogene and the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1][2][3][4] Both MYC and MCL1 are transcribed from genes with short-lived mRNAs, making their protein levels highly sensitive to disruptions in transcriptional elongation.

  • MYC: A master transcriptional regulator that drives cell proliferation, growth, and metabolism. Its suppression is a central goal in the treatment of many MYC-driven lymphomas, such as double-hit diffuse large B-cell lymphoma (DH-DLBCL).[1][2][3]

  • MCL1: An anti-apoptotic member of the BCL2 family. Its downregulation sensitizes cancer cells to apoptosis.[1][2][4]

Induction of Apoptosis

By downregulating key survival proteins like MYC and MCL1, this compound effectively tips the cellular balance towards apoptosis.[1][4] Preclinical studies have demonstrated that this compound treatment leads to the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), both hallmarks of apoptosis, in a dose- and time-dependent manner.[4]

Signaling Pathways and Logical Relationships

The mechanism of action of this compound can be visualized as a linear signaling cascade with downstream consequences.

Enitociclib_Mechanism This compound This compound CDK9 CDK9 This compound->CDK9 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces (indirectly) PTEFb P-TEFb Complex CDK9->PTEFb Component of RNAPII_pSer2 p-RNAPII (Ser2) PTEFb->RNAPII_pSer2 Phosphorylates Transcriptional_Elongation Transcriptional Elongation RNAPII_pSer2->Transcriptional_Elongation Promotes MYC_mRNA MYC mRNA Transcriptional_Elongation->MYC_mRNA MCL1_mRNA MCL1 mRNA Transcriptional_Elongation->MCL1_mRNA MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation MCL1_Protein MCL1 Protein MCL1_mRNA->MCL1_Protein Translation Proliferation Cell Proliferation MYC_Protein->Proliferation Drives Survival Cell Survival MCL1_Protein->Survival Promotes Survival->Apoptosis Inhibits Washout_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Analysis Seed_Cells Seed SU-DHL-4 & SU-DHL-10 cells Treat_Cells Treat with this compound (0.25 or 1 µM) for 4h Seed_Cells->Treat_Cells Washout Washout drug Treat_Cells->Washout Collect_Samples Collect samples at various time points (0, 1, 2, 4, 8, 12, 16, 24, 48h) Washout->Collect_Samples qPCR qPCR Collect_Samples->qPCR Western_Blot Western Blot Collect_Samples->Western_Blot RNA_seq RNA-seq Collect_Samples->RNA_seq Xenograft_Workflow cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Endpoint Analysis Inject_Cells Inject SU-DHL-10 cells subcutaneously into immunodeficient mice Tumor_Growth Monitor tumor growth Inject_Cells->Tumor_Growth Randomize Randomize mice into treatment groups Tumor_Growth->Randomize Treat Treat with this compound (10 or 15 mg/kg, IV, once weekly) Randomize->Treat Measure_TGI Measure Tumor Growth Inhibition (TGI) Treat->Measure_TGI Pharmacodynamics Pharmacodynamic analysis (e.g., Western blot of tumor tissue) Treat->Pharmacodynamics

References

Enitociclib's Impact on RNA Polymerase II Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enitociclib (formerly VIP152 or BAY1251152) is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), a key regulator of transcriptional elongation.[1] By forming a complex with Cyclin T1, CDK9 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAPII), an event critical for the transition from abortive initiation to productive transcriptional elongation.[1] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on RNAPII phosphorylation, and offers detailed experimental protocols and data presented for the scientific community.

Core Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK9. This inhibition prevents the phosphorylation of key substrates, most notably RNAPII. The CTD of RNAPII consists of multiple repeats of the heptapeptide consensus sequence YSPTSPS.[3] The phosphorylation status of the serine residues at positions 2 (Ser2) and 5 (Ser5) within this repeat is dynamically regulated and dictates the stage of the transcription cycle.

  • Ser5 Phosphorylation: Occurs early in the transcription cycle and is crucial for promoter clearance and the recruitment of mRNA capping enzymes.[3][4]

  • Ser2 Phosphorylation: Becomes more prominent during transcriptional elongation and is associated with the recruitment of splicing and polyadenylation factors.

This compound, by inhibiting CDK9, leads to a dose- and time-dependent decrease in the phosphorylation of both Ser2 and Ser5 of the RNAPII CTD.[5] This hypo-phosphorylation of RNAPII stalls transcriptional elongation, leading to a rapid depletion of short-lived mRNA transcripts of key oncogenes, such as MYC and anti-apoptotic proteins like MCL1.[1][6] The subsequent decrease in the levels of these critical survival proteins ultimately induces apoptosis in cancer cells.[1][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow to assess its impact on RNAPII phosphorylation.

Enitociclib_Mechanism_of_Action cluster_0 P-TEFb Complex cluster_1 RNA Polymerase II CDK9 CDK9 CyclinT1 Cyclin T1 RNAPII_unphos RNAPII (unphosphorylated CTD) CDK9->RNAPII_unphos Phosphorylation RNAPII_phos RNAPII (pSer2/pSer5 CTD) RNAPII_unphos->RNAPII_phos Transcription_Elongation Transcriptional Elongation RNAPII_phos->Transcription_Elongation This compound This compound This compound->CDK9 Inhibition Oncogene_Expression Oncogene Expression (e.g., MYC, MCL1) Transcription_Elongation->Oncogene_Expression Apoptosis Apoptosis Oncogene_Expression->Apoptosis Suppression of

Caption: this compound's inhibition of the CDK9/Cyclin T1 complex.

Western_Blot_Workflow start Cancer Cell Culture treatment Treat with this compound (Dose-Response or Time-Course) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking Non-Specific Binding Sites transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pSer2-RNAPII, anti-pSer5-RNAPII, anti-total RNAPII, anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis

Caption: Workflow for Western blot analysis of RNAPII phosphorylation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell viability and RNAPII phosphorylation in various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Lymphoma Cell Lines [6]

Cell LineHistologyThis compound IC50 (µmol/L)
SU-DHL-4Diffuse Large B-cell Lymphoma (DLBCL)0.043 - 0.152 (range across a panel of 35 lymphoma lines)
SU-DHL-10Diffuse Large B-cell Lymphoma (DLBCL)0.043 - 0.152 (range across a panel of 35 lymphoma lines)

Table 2: Dose-Dependent Inhibition of RNAPII Phosphorylation and Oncogene Expression by this compound in Multiple Myeloma Cells [5]

Cell LineTreatmentPhospho-RNAPII (Ser2/Ser5)c-Myc ProteinMcl-1 Protein
NCI-H9290.5 µM this compound (up to 24h)Dose- and time-dependent decreaseRepressedRepressed
OPM-21 µM this compound (up to 24h)Dose- and time-dependent decreaseRepressedRepressed

Table 3: Time-Course of RNAPII Ser2 Phosphorylation Inhibition in DLBCL Cell Lines [8]

Cell LineThis compound ConcentrationDuration of Inhibition
SU-DHL-40.25 µmol/L or 1 µmol/LRobust inhibition for up to 48 hours after a 4-hour treatment
SU-DHL-100.25 µmol/L or 1 µmol/LRobust inhibition for up to 48 hours after a 4-hour treatment

Detailed Experimental Protocols

Cell Culture and Drug Treatment

Human diffuse large B-cell lymphoma (DLBCL) cell lines, such as SU-DHL-4 and SU-DHL-10, and multiple myeloma (MM) cell lines, like NCI-H929 and OPM-2, are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded and allowed to adhere or stabilize for 18-24 hours before treatment with this compound at the indicated concentrations and for the specified durations. A vehicle control (e.g., DMSO) is run in parallel.[5][6]

Western Blotting for RNAPII Phosphorylation
  • Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phospho-Ser2 RNAPII, phospho-Ser5 RNAPII, and total RNAPII. An antibody against a loading control protein (e.g., GAPDH or HSP90) is also used.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometric analysis of the bands is performed using image analysis software. The levels of phosphorylated RNAPII are normalized to the total RNAPII and/or the loading control.[8][9]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qPCR: The qPCR is performed using a thermal cycler with SYBR Green or TaqMan probes. Gene-specific primers for target genes (e.g., MYC, MCL1) and a reference gene (e.g., 18S rRNA or GAPDH) are used.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the reference gene and relative to the vehicle-treated control.[6]

Conclusion

This compound is a selective CDK9 inhibitor that effectively suppresses the phosphorylation of RNA polymerase II at both Ser2 and Ser5 of the C-terminal domain.[5] This action leads to the inhibition of transcriptional elongation and the subsequent downregulation of key oncogenes, providing a strong rationale for its clinical development in the treatment of various malignancies, particularly those driven by transcriptional dysregulation.[10][11] The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the mechanism and application of this compound and other CDK9 inhibitors.

References

An In-depth Technical Guide to Enitociclib's Impact on MCL1 and Other Anti-apoptotic Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective CDK9 inhibitor, Enitociclib (formerly VIP152), and its molecular impact on the anti-apoptotic protein MCL1 and other related proteins. This compound has demonstrated significant preclinical and clinical activity in various hematologic malignancies, primarily through the transcriptional repression of key oncogenes. This document details the mechanism of action, quantitative efficacy, and relevant experimental protocols to support further research and development.

Core Mechanism of Action

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] The P-TEFb complex, which also comprises Cyclin T1, phosphorylates the carboxyl-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1][2] This phosphorylation event is essential for the transition from transcription initiation to productive elongation.

By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII at Serine 2 (Ser2) and Serine 5 (Ser5) residues of the CTD.[1][3] This action leads to a stall in transcriptional elongation, particularly affecting genes with short mRNA half-lives that are crucial for cancer cell survival and proliferation.[2][4] Among the most significantly affected transcripts are those for the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1) and the oncoprotein c-MYC.[3][5][6] The subsequent depletion of these short-lived proteins triggers apoptosis in cancer cells.[3][4]

Quantitative Data: In Vitro Efficacy

This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines, particularly in hematologic malignancies such as multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference(s)
NCI-H929Multiple Myeloma36 - 78[1][3]
MM.1SMultiple Myeloma36 - 78[2]
OPM-2Multiple Myeloma36 - 78[1][3]
U266B1Multiple Myeloma36 - 78[2]
SU-DHL-4Diffuse Large B-Cell Lymphoma43 - 152[7]
SU-DHL-10Diffuse Large B-Cell Lymphoma43 - 152[7]
Various MCL & DLBCLMantle Cell & Diffuse Large B-Cell Lymphoma32 - 172[8][9]
MOLM-13Acute Myeloid Leukemia29[10]

Table 2: Effect of this compound on Protein and mRNA Expression

Target Protein/GeneCell Line(s)Treatment ConditionsObserved EffectReference(s)
p-RNAPII (Ser2/Ser5)NCI-H929, OPM-2, SU-DHL-4, SU-DHL-100.25 - 1 µM for up to 24-48 hoursDose-dependent decrease in phosphorylation.[3][5][7]
MCL1 (protein)NCI-H929, OPM-2, SU-DHL-4, SU-DHL-100.5 - 1 µM for 6-24 hoursDose-dependent depletion.[3][4][5]
MCL1 (mRNA)SU-DHL-10, SU-DHL-4250 nM for 4 hoursSignificant downregulation.[7][11]
c-MYC (protein)NCI-H929, OPM-2, SU-DHL-4, SU-DHL-100.5 - 1 µM for up to 24 hoursDose-dependent depletion.[3][4][5]
c-MYC (mRNA)SU-DHL-10, SU-DHL-4250 nM for 4 hoursSignificant downregulation.[7][11]
BCL2 (protein)JJN-3 (in vivo)15 mg/kg single doseLevels remained consistent.[1][3]
Cleaved PARPNCI-H929, OPM-2, SU-DHL-100.5 - 1 µM for up to 24 hoursIncreased cleavage, indicating apoptosis.[2][3][11]
Cleaved Caspase-3NCI-H929, OPM-20.5 - 1 µM for up to 24 hoursIncreased cleavage, indicating apoptosis.[2][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway affected by this compound and a general experimental workflow for its evaluation.

Enitociclib_Mechanism_of_Action This compound This compound CDK9 CDK9 This compound->CDK9 Inhibition PTEFb P-TEFb Complex CDK9->PTEFb Component of RNAPII RNA Polymerase II (unphosphorylated) PTEFb->RNAPII Phosphorylation pRNAPII p-RNA Polymerase II (Ser2/Ser5) Transcription Transcriptional Elongation pRNAPII->Transcription Activation mRNA mRNA (MCL1, c-MYC) Transcription->mRNA Proteins Anti-apoptotic Proteins (MCL1, c-MYC) mRNA->Proteins Apoptosis Apoptosis Proteins->Apoptosis Inhibition

Caption: this compound's mechanism of action targeting the CDK9/RNAPII axis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture 1. Cell Culture (e.g., MM, DLBCL lines) Treatment 2. This compound Treatment (Dose-response & time-course) CellCulture->Treatment Viability 3a. Cell Viability Assay (e.g., Alamar Blue) Treatment->Viability WesternBlot 3b. Western Blot Analysis (p-RNAPII, MCL1, c-MYC, c-PARP) Treatment->WesternBlot qPCR 3c. qPCR Analysis (MCL1, c-MYC mRNA) Treatment->qPCR IC50 4a. Determine IC50 Viability->IC50 ProteinLevels 4b. Quantify Protein Levels WesternBlot->ProteinLevels mRNALevels 4c. Quantify mRNA Levels qPCR->mRNALevels Xenograft 5. Xenograft Model (e.g., SCID mice with tumor cells) InVivoTreatment 6. In Vivo this compound Dosing (e.g., 15 mg/kg IV) Xenograft->InVivoTreatment TumorMeasurement 7a. Tumor Volume Measurement InVivoTreatment->TumorMeasurement MoA_Analysis 7b. Mechanism of Action Analysis (Tumor extraction, Western Blot, qPCR) InVivoTreatment->MoA_Analysis Efficacy 8a. Evaluate Anti-tumor Efficacy TumorMeasurement->Efficacy TargetModulation 8b. Confirm Target Modulation MoA_Analysis->TargetModulation

Caption: A typical experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature. Specific details may need optimization depending on the cell line and experimental setup.

1. Cell Culture and Drug Treatment

  • Cell Lines: Multiple myeloma (NCI-H929, MM.1S, OPM-2, U266B1) and DLBCL (SU-DHL-4, SU-DHL-10) cell lines are commonly used.[2][3][7]

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: this compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations (e.g., 12.5 nM to 1 µM).[3][4]

  • Treatment: Cells are seeded at an appropriate density and treated with varying concentrations of this compound or vehicle control (DMSO) for specified durations (e.g., 6, 24, 48, 96 hours).[2][3]

2. Cytotoxicity Assays

  • Method: The Alamar Blue assay is frequently used to assess cell viability.[2][3]

  • Procedure:

    • Seed cells in 96-well plates and treat with a range of this compound concentrations for 96 hours.[2][3]

    • Add Alamar Blue reagent to each well and incubate for a specified time (e.g., 4 hours).

    • Measure fluorescence or absorbance using a plate reader.

    • Normalize the results to vehicle-treated control cells to calculate percent cell viability.

    • Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

3. Western Blotting

  • Purpose: To analyze the expression levels of key proteins involved in this compound's mechanism of action.

  • Procedure:

    • Treat cells with this compound (e.g., 0.5-1 µM) for desired time points (e.g., 6, 24 hours).[3]

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Key primary antibodies include those for p-RNAPII (Ser2/Ser5), total RNAPII, MCL1, c-MYC, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).[2][3][12]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band intensities using software like ImageJ.

4. Gene Expression Analysis (qPCR)

  • Purpose: To measure the mRNA levels of genes targeted by this compound.

  • Procedure:

    • Treat cells with this compound (e.g., 250 nM) for a short duration (e.g., 4 hours) to capture effects on transcription.[7][11]

    • Isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qPCR) using SYBR Green or TaqMan probes for target genes (e.g., MCL1, MYC) and a housekeeping gene for normalization (e.g., 18S rRNA or GAPDH).[11][12]

    • Analyze data using the ΔΔCt method to determine the relative fold change in gene expression.

5. In Vivo Xenograft Studies

  • Models: Immunocompromised mice (e.g., SCID/Beige) are subcutaneously injected with human cancer cells (e.g., JJN-3, OPM-2, SU-DHL-10).[2][7]

  • Treatment Regimen: Once tumors are established, mice are treated with this compound (e.g., 10-15 mg/kg, administered intravenously, once weekly) or vehicle control.[2][4][7]

  • Efficacy Assessment: Tumor volumes are measured regularly (e.g., twice weekly) with calipers. Body weight is monitored as an indicator of toxicity.[13]

  • Pharmacodynamic Analysis: At specified time points after dosing, tumors are excised for Western blot or qPCR analysis to confirm target engagement and mechanism of action in vivo.[2][13]

Impact on Other Anti-Apoptotic Proteins

While the primary focus of this compound's action is the downregulation of MCL1, its effect on other BCL2 family members is also of interest. Studies have shown that in some in vivo models, BCL2 levels remained consistent following this compound treatment.[1][3] This suggests a specific dependency of certain cancers on the continuous transcription of MCL1, making them particularly vulnerable to CDK9 inhibition. The lack of effect on BCL2 provides a strong rationale for combination therapies, such as with the BCL2 inhibitor Venetoclax, which has shown synergistic or additive effects with this compound in preclinical models.[1][3]

Conclusion

This compound effectively induces apoptosis in various cancer models by selectively inhibiting CDK9, leading to the transcriptional repression of the critical anti-apoptotic protein MCL1 and the oncoprotein c-MYC. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of this compound, both as a single agent and in combination therapies.

References

Enitociclib: A Deep Dive into its Preclinical and Clinical Activity in Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Enitociclib (formerly VIP152 or BAY 1251152) is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation. In hematologic malignancies, which are often driven by the overexpression of short-lived oncoproteins, the inhibition of CDK9 presents a compelling therapeutic strategy. By blocking the function of the Positive Transcription Elongation Factor b (P-TEFb) complex, this compound effectively suppresses the transcription of key oncogenes such as MYC and the anti-apoptotic protein MCL1. This targeted action leads to cell cycle arrest and apoptosis in cancer cells. Preclinical studies have demonstrated this compound's robust single-agent activity in various models of lymphoma and multiple myeloma. Furthermore, early-phase clinical trials have shown promising efficacy and a manageable safety profile in patients with aggressive and relapsed/refractory hematologic cancers, validating its mechanism of action and therapeutic potential.

Mechanism of Action: Transcriptional Control and Oncogene Downregulation

This compound's primary mechanism of action is the selective inhibition of CDK9, the kinase subunit of the P-TEFb complex.[1] P-TEFb plays a crucial role in releasing RNA Polymerase II (RNAPII) from promoter-proximal pausing, a key rate-limiting step in gene transcription.[1][2]

Upon administration, this compound binds to CDK9, preventing the phosphorylation of the C-terminal domain (CTD) of RNAPII at the Serine 2 position (Ser2).[3][4] This inhibition of RNAPII phosphorylation effectively stalls transcriptional elongation, leading to a rapid depletion of messenger RNAs (mRNAs) with short half-lives. Many of these transcripts encode for proteins critical to cancer cell survival and proliferation, most notably the MYC transcription factor and the anti-apoptotic protein MCL1.[2][3][5] The dependency of many hematologic malignancies on the continuous expression of these oncoproteins makes them particularly vulnerable to CDK9 inhibition.[3][6] The subsequent "oncogenic shock" induced by the rapid downregulation of MYC and MCL1 triggers apoptosis and inhibits tumor growth.[5]

Enitociclib_Mechanism_of_Action cluster_0 P-TEFb Complex cluster_1 RNA Polymerase II Transcription cluster_2 Oncogenic Output CDK9 CDK9 CyclinT Cyclin T1 RNAPII RNA Pol II CDK9->RNAPII Phosphorylates (Ser2) mRNA mRNA Transcript RNAPII->mRNA Elongation DNA DNA Template MYC MYC Proliferation Cell Proliferation & Survival MYC->Proliferation MCL1 MCL1 MCL1->Proliferation This compound This compound This compound->CDK9 Inhibits

Caption: this compound inhibits CDK9, blocking RNA Pol II phosphorylation and oncogene transcription.

Preclinical Activity and Quantitative Data

This compound has demonstrated significant preclinical activity across a range of hematologic malignancy models, including Diffuse Large B-cell Lymphoma (DLBCL), Mantle Cell Lymphoma (MCL), and Multiple Myeloma (MM).

In Vitro Cytotoxicity

This compound induces potent cytotoxic effects in various lymphoma and myeloma cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at nanomolar concentrations.

Cell LineHematologic MalignancyIC50 (nM)Reference
SU-DHL-4Diffuse Large B-cell Lymphoma43 - 152 (range across a panel)[5]
SU-DHL-10Diffuse Large B-cell Lymphoma43 - 152 (range across a panel)[5]
MOLM-13Acute Myeloid Leukemia29[7]
MCL & DLBCL LinesMantle Cell & Diffuse Large B-cell Lymphoma32 - 172[8]
NCI-H929Multiple MyelomaData indicates high sensitivity[3][9]
OPM-2Multiple MyelomaData indicates high sensitivity[3][9]
In Vivo Antitumor Efficacy

In xenograft models, this compound treatment leads to significant tumor growth inhibition and, in some cases, complete regression.

ModelTreatment ScheduleKey FindingsReference
SU-DHL-10 Xenograft10 mg/kg, IV, once weeklyTumor growth control (T/C ratio = 0.19)[5]
SU-DHL-10 Xenograft15 mg/kg, IV, once weeklyComplete tumor regression (T/C ratio = 0.005)[5]
JJN-3, NCI-H929, OPM-2 Xenografts15 mg/kg, IV, once weeklyTumor volumes reduced to 1-4% of control[9]

Clinical Investigations

This compound is being evaluated in Phase 1 clinical trials for various advanced cancers, including hematologic malignancies.[10] Early results have been encouraging, particularly in heavily pre-treated patient populations.

In a first-in-human trial (NCT02635672), this compound demonstrated a manageable safety profile and clinical activity in patients with solid tumors and lymphomas.[11] Notably, in a cohort of patients with double-hit diffuse large B-cell lymphoma (DH-DLBCL), a highly aggressive cancer with rearrangements in MYC and BCL2, this compound monotherapy (30 mg, IV, once weekly) resulted in durable complete metabolic remissions in 2 out of 7 patients.[2][5] Pharmacodynamic studies in patient blood samples confirmed on-target activity, showing downregulation of MYC and MCL1 mRNA.[2][5]

Ongoing studies, such as NCT04978779, are further investigating the safety and efficacy of this compound in patients with high-risk Chronic Lymphocytic Leukemia (CLL) and Richter's Syndrome.[12]

Experimental Protocols and Methodologies

The following sections describe the general methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (e.g., AlamarBlue)

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Plating: Seed hematologic malignancy cell lines (e.g., SU-DHL-10, OPM-2) in 96-well plates at an appropriate density.

  • Drug Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate plates for a specified period (e.g., 96 hours) under standard cell culture conditions.

  • Reagent Addition: Add AlamarBlue reagent to each well and incubate for an additional 4-6 hours.

  • Measurement: Measure fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine IC50 values using non-linear regression analysis.

Western Blotting

This technique is used to detect and quantify specific proteins, such as p-RNAPII, MYC, and MCL1.

  • Cell Lysis: Treat cells with this compound for various times and concentrations. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein lysate on a polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., anti-p-RNAPII Ser2, anti-MYC, anti-MCL1, anti-cleaved PARP) and a loading control (e.g., anti-GAPDH, anti-β-actin).[4]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis is performed to quantify protein levels relative to the loading control.

Quantitative PCR (qPCR)

qPCR is used to measure changes in mRNA expression levels of target genes like MYC and MCL1.

  • RNA Extraction: Treat cells with this compound, harvest, and extract total RNA using a commercial kit (e.g., RNeasy).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using SYBR Green or TaqMan probes with primers specific for target genes (MYC, MCL1) and a housekeeping gene (18S rRNA, GAPDH).[2][5]

  • Data Analysis: Analyze the amplification data and calculate the relative fold change in gene expression using the ΔΔCt method, normalized to the housekeeping gene.

In Vivo Xenograft Studies

Animal models are critical for evaluating the in vivo efficacy of this compound.

  • Cell Inoculation: Subcutaneously inoculate immunodeficient mice (e.g., SCID) with a suspension of human hematologic cancer cells (e.g., 10 x 10⁶ SU-DHL-10 cells).[2]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 60-110 mm³), randomize mice into treatment and vehicle control groups.[2]

  • Drug Administration: Administer this compound (e.g., 10 or 15 mg/kg) or vehicle control intravenously (IV) on a specified schedule (e.g., once weekly).[2][3]

  • Monitoring: Measure tumor volumes and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis (e.g., Western blotting, qPCR) to confirm the mechanism of action in vivo.[3][9]

Preclinical_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation A 1. Cell Viability (IC50 Determination) B 2. Mechanism of Action (Western Blot, qPCR) A->B C 3. Apoptosis Assays (Caspase/PARP Cleavage) B->C D 4. Xenograft Model Establishment C->D Promising Candidate E 5. Efficacy Study (Tumor Growth Inhibition) D->E F 6. In Vivo MoA (Tumor Biomarkers) E->F G Phase I/II Clinical Trials F->G Clinical Translation

Caption: A typical workflow for the preclinical evaluation of an anticancer agent like this compound.

References

Enitociclib's Precision Targeting of the P-TEFb Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enitociclib (formerly BAY 1251152) is a potent and highly selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1] By targeting CDK9, this compound effectively disrupts the process of transcriptional elongation, leading to the downregulation of key oncogenes with short half-lives, such as MYC and MCL1.[2][3] This mechanism provides a compelling therapeutic rationale for the treatment of various hematologic malignancies and solid tumors that are dependent on these transcriptional programs for their survival and proliferation.[2][4] This technical guide provides an in-depth overview of this compound's mechanism of action, presents key preclinical data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

The P-TEFb Complex: A Master Regulator of Transcription

The Positive Transcription Elongation Factor b (P-TEFb) is a heterodimeric protein complex composed of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner, most commonly Cyclin T1.[2][5] P-TEFb plays a pivotal role in regulating the transition of RNA Polymerase II (Pol II) from a paused state to productive elongation.[6] Shortly after transcription initiation, Pol II often pauses at promoter-proximal regions, a state enforced by negative elongation factors such as DSIF and NELF.[6][7]

P-TEFb alleviates this pausing by phosphorylating the C-terminal domain (CTD) of the largest subunit of Pol II, specifically at the Serine 2 residue (pSer2-RNAPII).[8][9] This phosphorylation event is a critical signal for the recruitment of other factors that facilitate robust transcriptional elongation.[10] Additionally, P-TEFb phosphorylates and inactivates the negative elongation factors, further promoting the release of the paused Pol II.[6][7] The activity of P-TEFb is itself tightly regulated, in part through its sequestration in an inactive state within the 7SK small nuclear ribonucleoprotein (7SK snRNP) complex.[5][6]

The central role of P-TEFb in gene expression makes it a critical node in cellular homeostasis. Dysregulation of P-TEFb activity is implicated in various diseases, including cancer, where it can drive the expression of oncogenes like MYC.[5][10]

This compound's Mechanism of Action

This compound is a potent inhibitor of the P-TEFb complex, exhibiting high selectivity for CDK9.[1] It binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates.[9] This direct inhibition of CDK9's kinase activity leads to a rapid reduction in the levels of phosphorylated RNA Polymerase II at Serine 2.[3][9]

The immediate consequence of this inhibition is the suppression of transcriptional elongation, particularly affecting genes with short-lived mRNAs and proteins.[2][11] Among these are critical oncoproteins such as MYC and the anti-apoptotic protein MCL1, upon which many cancer cells are dependent for their survival.[3][8] By downregulating these key survival proteins, this compound induces cell cycle arrest and apoptosis in malignant cells.[3][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

TargetIC50 (nM)Selectivity vs. other CDKsReference
CDK93>50-fold[1]
CDK2360[1]

Table 2: In Vitro Cellular Potency

Cell LineCancer TypeIC50 (nM)Reference
MOLM13Acute Myeloid Leukemia29[1]
NCI-H929Multiple MyelomaSee ref.[3]
OPM-2Multiple MyelomaSee ref.[3]
SU-DHL-4DLBCLSee ref.[8]
SU-DHL-10DLBCLSee ref.[8]

Table 3: In Vivo Antitumor Efficacy

Xenograft ModelCancer TypeDosing ScheduleTumor Growth InhibitionReference
SU-DHL-10DLBCL10 or 15 mg/kg, once weekly, i.v.Reached 0.5% of control[8]
JJN-3Multiple Myeloma15 mg/kg, once weekly, i.v.Reduced tumor volumes[3]
NCI-H929Multiple Myeloma15 mg/kg, once weekly, i.v.Reduced tumor volumes[3]
OPM-2Multiple Myeloma15 mg/kg, once weekly, i.v.Reduced tumor volumes[3]

Detailed Experimental Protocols

In Vitro CDK9 Kinase Assay (TR-FRET based)

This protocol is adapted from the principles of time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassays, which measure the amount of ADP produced during a kinase reaction.[12]

  • Principle: In the presence of a CDK9 inhibitor like this compound, kinase activity is reduced, leading to decreased ADP formation. The detection system uses a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer. In the absence of ADP, the tracer binds to the antibody, resulting in a high TR-FRET signal. As ADP is produced by the kinase, it displaces the tracer, leading to a decrease in the TR-FRET signal.[12]

  • Materials:

    • Recombinant CDK9/Cyclin T1 enzyme

    • CDK7/9tide substrate

    • ATP

    • This compound

    • Assay Buffer

    • 384-well plates

    • TR-FRET detection reagents (Eu-anti-ADP antibody, Alexa Fluor® 647 ADP tracer, EDTA)

  • Procedure:

    • Prepare serial dilutions of this compound in 100% DMSO and then further dilute in Assay Buffer to a 4X final concentration.

    • Add 2.5 µL of the 4X this compound solution or DMSO (for control) to the wells of a 384-well plate.

    • Add 2.5 µL of 4X recombinant CDK9/Cyclin T1 enzyme solution.

    • Initiate the kinase reaction by adding 5 µL of a 2X solution of the substrate and ATP.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a 3X detection solution containing Eu-anti-ADP antibody, Alexa Fluor® 647 ADP tracer, and EDTA.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Read the TR-FRET signal on a compatible plate reader.

    • Calculate IC50 values using non-linear regression analysis.

Cell Viability Assay (Luminescence-based)

This protocol is to determine the effect of this compound on the viability of cancer cell lines.

  • Principle: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Materials:

    • Cancer cell lines of interest

    • Complete culture medium

    • This compound

    • 96-well plates

    • CellTiter-Glo® reagent

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add 100 µL of the this compound dilutions to the respective wells, including a vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]

Western Blot Analysis for Target Modulation

This protocol is to assess the effect of this compound on the protein levels of its downstream targets.

  • Principle: Western blotting is used to detect specific proteins in a sample of cell lysate.

  • Materials:

    • Cancer cell lines

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (e.g., anti-pSer2-RNAPII, anti-MYC, anti-MCL1, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Plate cells and treat with various concentrations of this compound for different time points.

    • Harvest and lyse the cells in lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Develop the blot with a chemiluminescent substrate and capture the image.[13]

    • Quantify band intensities relative to a loading control.

In Vivo Xenograft Tumor Model

This protocol is to evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.

  • Principle: Human cancer cells are implanted into immunocompromised mice to form tumors, which are then treated with the test compound to assess its effect on tumor growth.

  • Materials:

    • Immunocompromised mice (e.g., NOD/SCID)

    • Hematological cancer cell line (e.g., SU-DHL-10)

    • This compound formulated for in vivo administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject cancer cells into the flank of the mice.

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer this compound (e.g., 10 or 15 mg/kg, intravenously, once weekly) and vehicle to the respective groups.[8]

    • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.[9]

Visualizations

P-TEFb Signaling Pathway and Inhibition by this compound

PTEFb_Pathway cluster_nucleus Nucleus cluster_inactive Inactive State cluster_active Active State cluster_transcription Transcriptional Machinery 7SK_snRNP 7SK snRNP (HEXIM1/2) PTEFb P-TEFb (CDK9/CycT1) 7SK_snRNP->PTEFb Release PolII_paused Paused RNA Pol II PTEFb->PolII_paused Phosphorylates Ser2 of CTD DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Inactivates PolII_elongating Elongating RNA Pol II PolII_paused->PolII_elongating Transition mRNA mRNA (e.g., MYC, MCL1) PolII_elongating->mRNA Transcription Gene DNA This compound This compound This compound->PTEFb Inhibits Apoptosis Apoptosis mRNA->Apoptosis Downregulation leads to

Caption: P-TEFb activation of transcription and its inhibition by this compound.

Experimental Workflow for In Vitro Cell Viability Assay

Cell_Viability_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_Drug Prepare serial dilutions of this compound Incubate_Overnight->Prepare_Drug Treat_Cells Add this compound to cells Prepare_Drug->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_Reagent Add CellTiter-Glo® reagent Incubate_72h->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Analyze_Data Analyze data and calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining cell viability after this compound treatment.

Logical Relationship of this compound's Mechanism of Action

MoA_Logic This compound This compound Inhibits_CDK9 Inhibition of CDK9 Kinase Activity This compound->Inhibits_CDK9 Reduced_pSer2 Decreased Phosphorylation of RNA Pol II (Ser2) Inhibits_CDK9->Reduced_pSer2 Inhibition_Elongation Inhibition of Transcriptional Elongation Reduced_pSer2->Inhibition_Elongation Downregulation_Oncogenes Downregulation of MYC & MCL1 mRNA Inhibition_Elongation->Downregulation_Oncogenes Apoptosis Induction of Apoptosis in Cancer Cells Downregulation_Oncogenes->Apoptosis

Caption: The logical cascade of this compound's mechanism of action.

Conclusion

This compound represents a promising therapeutic agent that targets a fundamental process in cancer cell biology – transcriptional addiction. Its high selectivity for CDK9 allows for potent inhibition of the P-TEFb complex, leading to the downregulation of key oncogenic drivers and subsequent tumor cell death. The preclinical data strongly support its mechanism of action and provide a solid foundation for its ongoing clinical development. The experimental protocols and visualizations provided in this guide offer a comprehensive resource for researchers and drug developers working in the field of targeted cancer therapy. Further investigation into this compound, both as a monotherapy and in combination with other agents, is warranted to fully realize its clinical potential.[3][11]

References

Enitociclib: A Technical Overview of its Mechanism of Action and Impact on Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Enitociclib (formerly VIP152) is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a key component of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 plays a critical role in phosphorylating RNA Polymerase II (RNA Pol II), a necessary step for productive transcriptional elongation.[3][4] this compound treatment leads to the inhibition of RNA Pol II-mediated transcription, causing a rapid depletion of short-lived mRNA transcripts and their corresponding oncoproteins that are crucial for cancer cell survival and proliferation.[3][5] Notably, this includes the downregulation of key anti-apoptotic proteins and oncogenes such as MYC and Myeloid Cell Leukemia-1 (MCL-1).[5][6][7] This targeted disruption of transcriptional addiction induces cell cycle arrest and robust apoptosis in various cancer models, particularly in hematological malignancies like double-hit diffuse large B-cell lymphoma (DH-DLBCL) and multiple myeloma (MM).[5][6][8] This whitepaper provides an in-depth technical guide on the cellular pathways affected by this compound, summarizing key quantitative data and experimental methodologies for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of the CDK9/P-TEFb Complex

The primary molecular target of this compound is CDK9, the catalytic subunit of the P-TEFb complex.[1] In normal and malignant cells, P-TEFb is essential for releasing RNA Pol II from promoter-proximal pausing, a major checkpoint in gene expression. It achieves this by phosphorylating the C-terminal domain (CTD) of RNA Pol II at the Serine 2 (Ser2) position, as well as negative elongation factors.[5][6] This phosphorylation event switches RNA Pol II into its elongating form, enabling the transcription of full-length mRNAs.

This compound selectively binds to the ATP-binding pocket of CDK9, inhibiting its kinase activity.[1] This action prevents the phosphorylation of the RNA Pol II CTD, effectively halting transcriptional elongation.[6] Cancers that are highly dependent on the continuous, high-level expression of certain oncogenes—a state known as transcriptional addiction—are particularly vulnerable to this mechanism.

G cluster_0 P-TEFb Complex cluster_1 Transcription Machinery CDK9 CDK9 CyclinT Cyclin T CDK9->CyclinT RNAPolII RNA Pol II CDK9->RNAPolII Phosphorylates (Ser2) Promoter Promoter Gene Gene Body mRNA mRNA Transcript (Blocked) RNAPolII->Gene Elongation This compound This compound This compound->CDK9 Inhibits

Diagram 1. this compound's core mechanism of action on the P-TEFb complex.

Key Cellular Pathways Affected by this compound

Downregulation of Oncogenic Transcription

By inhibiting CDK9, this compound causes a profound and rapid decrease in the transcription of genes with short-lived mRNAs. This is particularly effective against oncogenes like MYC and anti-apoptotic genes like MCL1, whose protein products have high turnover rates and require constant replenishment.[4] The depletion of these critical survival proteins is a primary driver of this compound's antitumor activity.[5][6] Studies have consistently shown significant downregulation of MYC, MCL-1, and Proliferating Cell Nuclear Antigen (PCNA) at both the mRNA and protein levels following treatment.[3][6][7]

G cluster_genes Downregulated Genes This compound This compound CDK9 CDK9 Inhibition This compound->CDK9 Transcription Transcriptional Elongation Block CDK9->Transcription MYC MYC Transcription->MYC Depletes mRNA MCL1 MCL1 Transcription->MCL1 Depletes mRNA PCNA PCNA Transcription->PCNA Depletes mRNA Other Other short- lived transcripts Transcription->Other Depletes mRNA Proliferation Decreased Proliferation MYC->Proliferation Apoptosis Induction of Apoptosis MCL1->Apoptosis PCNA->Proliferation

Diagram 2. Downstream effects of CDK9 inhibition by this compound.
Induction of Apoptosis

A direct consequence of depleting the anti-apoptotic protein MCL-1 is the induction of the intrinsic apoptotic pathway. MCL-1 is a member of the BCL-2 family and functions by sequestering pro-apoptotic proteins like BAK and BAX, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). The loss of MCL-1 frees these pro-apoptotic effectors, leading to MOMP, cytochrome c release, and subsequent activation of the caspase cascade.[9][10] Experimental evidence confirms this mechanism, with studies demonstrating a dose-dependent increase in cleaved Poly (ADP-ribose) polymerase (PARP) and cleaved Caspase-3, both hallmarks of apoptosis, following this compound treatment.[3][6][11]

G cluster_0 This compound Action cluster_1 Apoptotic Regulation cluster_2 Apoptotic Cascade This compound This compound MCL1_reduction MCL-1 Protein Depletion This compound->MCL1_reduction Inhibits Transcription BAX_BAK BAX / BAK MCL1 MCL-1 MCL1->BAX_BAK Inhibits Mitochondria Mitochondrial Permeabilization BAX_BAK->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 cPARP Cleaved PARP Caspase3->cPARP Apoptosis Apoptosis Caspase3->Apoptosis

Diagram 3. this compound-induced apoptosis via MCL-1 depletion.

Preclinical Efficacy: Quantitative Data

This compound has demonstrated potent cytotoxic and antitumor activity across a range of preclinical models.

In Vitro Cytotoxicity

The compound shows significant single-agent activity in various hematological cancer cell lines, with IC50 values typically in the nanomolar range.

Cell Line TypeCancer TypeIC50 RangeReference(s)
Human Lymphoma Panel (n=35)Diffuse Large B-cell Lymphoma43 - 152 nM (0.043 - 0.152 µmol/L)[12]
Human Myeloma Panel (n=4)Multiple Myeloma36 - 78 nM[3]
Mantle Cell & DLBCL LinesMantle Cell Lymphoma, DLBCL32 - 172 nM[13]
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
In Vivo Antitumor Activity

In xenograft models, intermittent intravenous dosing of this compound leads to significant tumor growth inhibition and regression.

Animal ModelCancer TypeDosing ScheduleOutcomeReference(s)
SU-DHL-10 XenograftMYC+ Lymphoma10 or 15 mg/kg, IV, once weeklyTumor growth inhibition to 0.5% of control[5][8]
MM XenograftsMultiple Myeloma15 mg/kg, IV, once weeklyTumor volumes reduced to 1-4% of control[3]
Table 2: Summary of In Vivo Efficacy of this compound

Key Experimental Protocols

The following are generalized protocols for key assays used to characterize the effects of this compound.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify changes in protein levels (e.g., p-Ser2-RNApolII, MYC, MCL-1, cleaved PARP).[5][6]

G A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE (Separation by Size) B->C D 4. Protein Transfer (to PVDF/NC Membrane) C->D E 5. Blocking (e.g., BSA or Milk) D->E F 6. Primary Antibody Incubation (e.g., anti-MYC) E->F G 7. Secondary Antibody (HRP-conjugated) F->G H 8. Chemiluminescence Detection & Imaging G->H

Diagram 4. Standard Western blotting workflow.

Methodology:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein lysate and separate them on a polyacrylamide gel by electrophoresis.

  • Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-MCL-1, anti-cleaved Caspase-3) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control like GAPDH or β-actin.[5][6]

Quantitative Real-Time PCR (qPCR) for mRNA Quantification

qPCR is used to measure the changes in mRNA transcript levels of target genes like MYC and MCL1.[5][12]

G A 1. Cell Treatment & RNA Extraction B 2. RNA Quality/Quantity Check (e.g., NanoDrop) A->B C 3. Reverse Transcription (RNA -> cDNA) B->C D 4. qPCR Reaction Setup (cDNA, Primers, Master Mix) C->D E 5. Amplification & Real-Time Detection D->E F 6. Data Analysis (ΔΔCt Method) E->F

Diagram 5. Standard qPCR workflow for gene expression analysis.

Methodology:

  • RNA Extraction: Following drug treatment, extract total RNA from cells using a commercial kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up qPCR reactions in triplicate using cDNA, gene-specific primers (for MYC, MCL1, etc.), and a SYBR Green or TaqMan master mix.

  • Data Analysis: Run the reaction on a real-time PCR machine. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing to a stable housekeeping gene like 18s rRNA or GAPDH.[5]

Conclusion

This compound is a selective CDK9 inhibitor that potently disrupts the transcriptional machinery in cancer cells. Its primary mechanism involves the inhibition of RNA Polymerase II-mediated transcriptional elongation, leading to the rapid depletion of critical oncoproteins with short half-lives, most notably MYC and MCL-1.[5][14] This targeted action effectively triggers the intrinsic apoptotic pathway, resulting in significant anti-tumor activity in preclinical models of hematological malignancies and other cancers characterized by transcriptional addiction.[5][6][11] The well-defined mechanism of action and robust preclinical data provide a strong rationale for the continued clinical development of this compound as a monotherapy or in combination with other anti-cancer agents.[3][7]

References

Methodological & Application

Enitociclib In Vitro Cell Viability Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enitociclib (formerly VIP152/BAY 1251152) is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] By inhibiting CDK9, this compound disrupts the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a global suppression of transcription of short-lived mRNAs.[3][4] This mechanism is particularly effective in cancers addicted to the continuous expression of oncogenes with short half-lives, such as MYC and the anti-apoptotic protein MCL-1.[5][6] Consequently, this compound treatment leads to the downregulation of these key survival proteins, inducing apoptosis and inhibiting cell proliferation in various hematological malignancies and solid tumors.[3][7] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound through cell viability and apoptosis assays.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting the transcriptional machinery. As a selective CDK9 inhibitor, it prevents the P-TEFb complex from phosphorylating RNA Polymerase II at Serine 2 (Ser2). This phosphorylation is a critical step for the transition from transcription initiation to productive elongation. Inhibition of this process leads to a rapid decrease in the cellular levels of proteins with short mRNA and protein half-lives, including the key oncogenic drivers MYC and MCL-1.[3][8] The depletion of these proteins triggers cell cycle arrest and apoptosis, particularly in cancer cells that are dependent on their high expression.[2][9]

Enitociclib_Mechanism_of_Action cluster_0 Nucleus CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPolII RNA Polymerase II PTEFb->RNAPolII Phosphorylation (Ser2) This compound This compound This compound->CDK9 pRNAPolII p-RNA Pol II (Ser2) RNAPolII->pRNAPolII mRNA mRNA (e.g., MYC, MCL-1) pRNAPolII->mRNA Transcription DNA DNA Oncogenes Oncogenic Proteins (MYC, MCL-1) mRNA->Oncogenes Translation Transcription Transcriptional Elongation Apoptosis Apoptosis Oncogenes->Apoptosis Inhibition of

Caption: this compound's mechanism of action.

Data Presentation

This compound IC50 Values in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)Assay Duration (hours)
NCI-H929Multiple Myeloma36 - 7896
OPM-2Multiple Myeloma36 - 7896
SU-DHL-4Diffuse Large B-cell Lymphoma (DLBCL)43 - 152Not Specified
SU-DHL-10Diffuse Large B-cell Lymphoma (DLBCL)43 - 152Not Specified
JeKo-1Mantle Cell Lymphoma (MCL)32 - 172Not Specified
Z138Mantle Cell Lymphoma (MCL)32 - 172Not Specified
Rh30Alveolar Rhabdomyosarcoma (aRMS)48 - 18296
Rh41Alveolar Rhabdomyosarcoma (aRMS)48 - 18296
LAN1Neuroblastoma (NBL)39 - 12396
SK-N-BE(2)Neuroblastoma (NBL)39 - 12396

Note: IC50 values are presented as ranges as reported in the literature.[2][3][7][8][9][10]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

This protocol details the measurement of cell viability in response to this compound treatment using a resazurin-based assay (e.g., Alamar Blue).

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well tissue culture plates

  • Resazurin-based cell viability reagent (e.g., Alamar Blue)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in logarithmic growth phase.

    • Count cells and determine viability using a suitable method (e.g., trypan blue exclusion).

    • Seed 5,000-10,000 cells per well in 90 µL of complete culture medium into a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from the DMSO stock. A common concentration range to test is 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully add 10 µL of the diluted this compound or vehicle control to the appropriate wells to achieve a final volume of 100 µL.

  • Incubation:

    • Incubate the plate for 96 hours at 37°C and 5% CO2.[3]

  • Cell Viability Measurement:

    • After the incubation period, add 10 µL of the Alamar Blue reagent to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, or until a color change is observed.

    • Measure the fluorescence or absorbance of each well using a microplate reader according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the average background reading from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the formula: % Cell Viability = (Reading of treated cells / Reading of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_drug Add this compound to Wells incubate_24h->add_drug prepare_drug Prepare this compound Dilutions prepare_drug->add_drug incubate_96h Incubate for 96h add_drug->incubate_96h add_reagent Add Alamar Blue Reagent incubate_96h->add_reagent incubate_reagent Incubate for 2-4h add_reagent->incubate_reagent read_plate Read Plate on Microplate Reader incubate_reagent->read_plate analyze_data Analyze Data and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Cell viability assay workflow.
Protocol 2: Apoptosis Assay by Western Blot

This protocol describes the detection of apoptosis markers by Western blot to confirm that this compound induces programmed cell death.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound stock solution (in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-MCL-1, anti-MYC, anti-p-RNA Pol II (Ser2), anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment.

    • Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC50 value) for different time points (e.g., 6, 12, and 24 hours).[3] Include a vehicle control.

  • Protein Extraction:

    • Wash cells with cold PBS and lyse with ice-cold RIPA buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the relative expression levels of the target proteins, normalized to a loading control like β-actin. An increase in cleaved PARP and cleaved Caspase-3, and a decrease in MCL-1, MYC, and p-RNA Pol II (Ser2) would be indicative of this compound-induced apoptosis via its intended mechanism.[3][4]

References

Application Note and Protocol: Quantifying mRNA Transcript Depletion by Enitociclib Using qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enitociclib is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3][4] By inhibiting CDK9, this compound effectively downregulates the transcription of crucial oncogenes, such as MYC and MCL1, making it a promising therapeutic agent in various hematological malignancies.[1][2][4][5] This document provides a detailed protocol for utilizing quantitative real-time polymerase chain reaction (qPCR) to accurately measure the depletion of specific mRNA transcripts in response to this compound treatment. The protocol covers cell culture and treatment, RNA extraction, reverse transcription, qPCR setup, and data analysis.

Introduction

CDK9, in complex with its regulatory partner Cyclin T, forms the core of the positive transcription elongation factor b (P-TEFb).[4] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transition from transcriptional initiation to productive elongation.[4][5] this compound's mechanism of action involves the inhibition of this phosphorylation event, leading to a global transcriptional repression, with a particularly strong effect on genes with short-lived mRNA transcripts, including many proto-oncogenes.[1][5][6]

Quantitative PCR is a highly sensitive and specific method for quantifying gene expression at the mRNA level.[7][8][9] It is the gold standard for validating changes in gene expression identified through other methods and for precisely measuring the effect of therapeutic agents on target gene transcription.[7][8] This application note details a robust qPCR protocol to assess the pharmacodynamic effects of this compound by quantifying the depletion of target mRNA transcripts like MYC and MCL1.[1][2][10]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.

Enitociclib_Mechanism_of_Action cluster_0 Transcription Elongation cluster_1 Inhibition by this compound RNAPII RNA Polymerase II mRNA mRNA Transcript (e.g., MYC, MCL1) RNAPII->mRNA Transcription PTEFb P-TEFb (CDK9/Cyclin T) PTEFb->RNAPII Phosphorylation Blocked_PTEFb Inactive P-TEFb DNA DNA Template This compound This compound This compound->PTEFb Inhibition

Caption: Mechanism of this compound Action.

qPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_cDNA_synthesis Reverse Transcription cluster_qPCR Quantitative PCR cluster_analysis Data Analysis A Seed Cells B Treat with this compound (and vehicle control) A->B C Harvest Cells & Lyse B->C D RNA Extraction C->D E Assess RNA Quality & Quantity D->E F Reverse Transcription (RNA to cDNA) E->F G Prepare qPCR Reaction Mix F->G H Perform qPCR G->H I Determine Ct Values H->I J Calculate ΔΔCt I->J K Quantify mRNA Depletion J->K

Caption: Experimental Workflow for qPCR Analysis.

Experimental Protocols

1. Cell Culture and this compound Treatment

This protocol is designed for suspension cell lines, such as SU-DHL-4 and SU-DHL-10, which are known to be sensitive to this compound.[1][2]

  • Materials:

    • Appropriate cell culture medium (e.g., RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • This compound (dissolved in a suitable solvent like DMSO)

    • Vehicle control (e.g., DMSO)

    • Cell culture flasks or plates

    • Hemocytometer or automated cell counter

  • Procedure:

    • Culture cells in a humidified incubator at 37°C with 5% CO2.

    • Seed cells at a density that will allow for logarithmic growth throughout the experiment.

    • Treat cells with the desired concentrations of this compound. It is crucial to include a vehicle-treated control group.

    • Incubate the cells for the desired time points (e.g., 4, 8, 16, 24, 48 hours) to assess the kinetics of mRNA depletion.[1]

    • Harvest cells by centrifugation.

2. RNA Extraction and Quantification

  • Materials:

    • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

    • RNase-free water

    • Spectrophotometer (e.g., NanoDrop)

  • Procedure:

    • Isolate total RNA from the harvested cell pellets according to the manufacturer's protocol of the chosen RNA extraction kit.[11][12][13][14]

    • Elute the RNA in RNase-free water.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.[15]

3. Reverse Transcription (cDNA Synthesis)

  • Materials:

    • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

    • RNase-free water

  • Procedure:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit, following the manufacturer's instructions.[11][12]

    • Typically, 1 µg of total RNA is used per reaction.

    • The resulting cDNA can be stored at -20°C until use.

4. Quantitative PCR (qPCR)

  • Materials:

    • qPCR instrument

    • qPCR master mix (e.g., SYBR Green or TaqMan)

    • Forward and reverse primers for target genes (MYC, MCL1) and a housekeeping gene (e.g., 18S rRNA, L32, GAPDH)

    • Nuclease-free water

    • qPCR plates and seals

  • Procedure:

    • Prepare a qPCR master mix containing the qPCR reagent, forward and reverse primers, and nuclease-free water.

    • Aliquot the master mix into the wells of a qPCR plate.

    • Add the diluted cDNA to the respective wells.

    • Include no-template controls (NTC) for each primer set to check for contamination.

    • Seal the plate and centrifuge briefly.

    • Run the qPCR reaction using a standard cycling protocol (an example is provided in the table below).

qPCR Cycling Parameters (Example)
Step Temperature & Time
Initial Denaturation95°C for 3 minutes
Denaturation95°C for 15 seconds
Annealing/Extension60°C for 30-60 seconds
Number of Cycles40
Melt Curve AnalysisAs per instrument guidelines

5. Data Analysis

The comparative Ct (ΔΔCt) method is a widely used technique for relative quantification of gene expression.[16][17]

  • Determine the Ct values: The cycle threshold (Ct) is the cycle number at which the fluorescence signal of the reaction crosses a certain threshold.

  • Normalize to a housekeeping gene (ΔCt): ΔCt = Ct (target gene) - Ct (housekeeping gene)

  • Normalize to the control group (ΔΔCt): ΔΔCt = ΔCt (this compound-treated sample) - ΔCt (vehicle-treated control)

  • Calculate the fold change: Fold Change = 2-ΔΔCt

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

Treatment Group Target Gene Mean Ct (Target) Mean Ct (Housekeeping) ΔCt ΔΔCt Fold Change vs. Control % mRNA Depletion
Vehicle ControlMYC1.00%
This compound (X nM)MYC
Vehicle ControlMCL11.00%
This compound (X nM)MCL1
  • % mRNA Depletion can be calculated as (1 - Fold Change) * 100.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound-induced mRNA transcript depletion using qPCR. By following these guidelines, researchers can obtain reliable and reproducible data to assess the pharmacodynamic effects of this compound and other CDK9 inhibitors. This methodology is crucial for preclinical studies and can be adapted for the analysis of clinical samples to monitor treatment response.

References

Application Notes and Protocols for In Vivo Xenograft Mouse Models for Enitociclib Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enitociclib (formerly VIP152 or BAY1251152) is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNA Pol II).[1][2] By inhibiting CDK9, this compound effectively blocks the transcription of short half-life messenger RNAs (mRNAs), leading to the depletion of key oncoproteins such as MYC and MCL1.[3][4][5] This disruption of oncogenic signaling induces apoptosis and inhibits tumor cell proliferation, making this compound a promising therapeutic agent for various hematological malignancies, including multiple myeloma and MYC-driven lymphomas.[3][6][7]

These application notes provide detailed protocols for utilizing in vivo xenograft mouse models to assess the efficacy of this compound. The included methodologies cover model establishment, drug administration, and various endpoints for efficacy and pharmacodynamic evaluation.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by selectively targeting CDK9. This inhibition prevents the phosphorylation of RNA Polymerase II, which is essential for transcriptional elongation. Consequently, the expression of genes with short mRNA half-lives, including critical oncogenes like MYC and anti-apoptotic genes like MCL1, is suppressed.[3][4] This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on these proteins for their survival and proliferation.[3][8]

Enitociclib_Mechanism_of_Action cluster_0 Cell Nucleus This compound This compound CDK9 CDK9 This compound->CDK9 Inhibits PTEFb P-TEFb Complex CDK9->PTEFb CyclinT Cyclin T CyclinT->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates pRNAPII Phosphorylated RNA Pol II (Active) RNAPII->pRNAPII DNA DNA pRNAPII->DNA Transcriptional Elongation mRNA mRNA (e.g., MYC, MCL1) DNA->mRNA Proteins Oncogenic Proteins (MYC, MCL1) mRNA->Proteins Apoptosis Apoptosis Proteins->Apoptosis Inhibition of Anti-apoptotic Proteins

Caption: this compound's mechanism of action targeting the CDK9/RNA Pol II pathway.

Efficacy of this compound in Preclinical Xenograft Models

This compound has demonstrated significant anti-tumor activity in various xenograft models of hematological malignancies. Below is a summary of key quantitative data from these studies.

Table 1: In Vivo Efficacy of Single-Agent this compound in Xenograft Models
Cell LineCancer TypeMouse StrainThis compound Dose and ScheduleKey FindingsReference
JJN-3Multiple MyelomaSCID/Beige15 mg/kg, IV, once weeklyReduced tumor volume and prolonged survival compared to vehicle.[3][8]
NCI-H929Multiple MyelomaSCID/Beige15 mg/kg, IV, once weeklyReduced tumor volume and prolonged survival.[3][8]
OPM-2Multiple MyelomaSCID/Beige15 mg/kg, IV, once weeklyReduced tumor volume and prolonged survival.[3][8]
SU-DHL-10MYC+ LymphomaNot Specified10 mg/kg, IV, once weeklyControlled tumor growth.[4][5]
SU-DHL-10MYC+ LymphomaNot Specified15 mg/kg, IV, once weeklyInduced complete tumor regression during the 3-week treatment period.[4][5]
Table 2: In Vivo Efficacy of this compound in Combination Therapy (OPM-2 Multiple Myeloma Xenograft)
Combination AgentThis compound Dose and ScheduleCombination Agent Dose and ScheduleKey FindingsReference
Lenalidomide15 mg/kg, IV, once weekly50 mg/kg, oral, dailyIncreased efficacy compared to single agents.[3][8]
Bortezomib15 mg/kg, IV, once weekly0.8 mg/kg, IP, twice weeklyIncreased efficacy compared to single agents.[3][8]

Experimental Protocols

Cell Lines and Culture
  • Cell Lines: JJN-3, NCI-H929, OPM-2 (Multiple Myeloma), SU-DHL-4, SU-DHL-10 (Diffuse Large B-cell Lymphoma).[3][4][5]

  • Culture Conditions: Cells should be cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[5] Cell line authentication and mycoplasma testing should be performed regularly.[5]

Xenograft Mouse Model Establishment

Xenograft_Workflow cluster_1 Experimental Workflow start Start: Immunocompromised Mice cell_prep Prepare Tumor Cell Suspension start->cell_prep implantation Subcutaneous Cell Implantation cell_prep->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound and/or Vehicle/Combination Agent randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring monitoring->treatment Repeat Dosing endpoints Efficacy & PD Endpoints: - Tumor Growth Inhibition - Survival Analysis - Biomarker Analysis monitoring->endpoints

Caption: Workflow for in vivo xenograft efficacy studies.
  • Animals: Immunocompromised mice (e.g., SCID/Beige) are suitable for establishing xenografts.[2]

  • Cell Preparation: Harvest cultured tumor cells during the logarithmic growth phase. Wash the cells with sterile, serum-free media or phosphate-buffered saline (PBS). Resuspend the cells in an appropriate medium, potentially mixed with Matrigel, to the desired concentration.

  • Implantation: Subcutaneously inject the tumor cell suspension (e.g., 5-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Drug Preparation and Administration
  • This compound Formulation: Prepare this compound for intravenous (IV) administration. A common vehicle is 80% PEG400.[8]

  • Vehicle Control: The control group should receive the same vehicle used to formulate this compound.

  • Dosing and Schedule:

    • Single Agent: A typical dose is 15 mg/kg administered intravenously once weekly.[3][8]

    • Combination Therapy: Administer this compound as described above, in conjunction with the combination agent according to its specific dosing and schedule (e.g., lenalidomide at 50 mg/kg orally daily).[3][8]

Efficacy and Pharmacodynamic Endpoints
  • Tumor Growth Inhibition: Continue to measure tumor volumes throughout the study. The primary efficacy endpoint is often the delay in tumor growth in the treatment groups compared to the control group.

  • Survival: Monitor the mice for survival. The study endpoint can be defined by a specific tumor volume or the onset of clinical signs of distress.

  • Body Weight: Monitor the body weight of the mice as an indicator of treatment-related toxicity.

  • Pharmacodynamic (PD) Marker Analysis:

    • Tissue Collection: At specified time points after the final dose, euthanize a subset of mice and excise the tumors.[3]

    • Western Blot Analysis: Homogenize a portion of the tumor tissue to extract total protein. Perform Western blotting to analyze the levels of key proteins in the this compound signaling pathway.[3]

      • Target Proteins: Phosphorylated RNA Pol II (Ser2/Ser5), total RNA Pol II, MYC, MCL1, PCNA, cleaved PARP, and cleaved caspase-3.[3][8]

      • Loading Control: Use an antibody against a housekeeping protein like β-actin to ensure equal protein loading.[3]

    • Gene Expression Analysis (qPCR): Extract total RNA from another portion of the tumor tissue using a suitable kit (e.g., RNeasy Plus Mini kit).[3] Perform reverse transcription to generate cDNA, followed by quantitative PCR (qPCR) to measure the mRNA levels of target genes.[4]

      • Target Genes: MYC, MCL1.[3][4]

      • Housekeeping Genes: Normalize the expression data to a stable housekeeping gene (e.g., L32 or 18s rRNA).[3][4]

Data Analysis

  • Tumor Growth: Plot the mean tumor volume ± SEM for each group over time. Statistical analysis (e.g., t-test or ANOVA) can be used to compare treatment groups to the control group at various time points.

  • Survival: Generate Kaplan-Meier survival curves and use the log-rank test to determine statistical significance between groups.

  • PD Markers: Quantify protein bands from Western blots and normalize to the loading control. For qPCR, use the ΔΔCt method to calculate the fold change in gene expression relative to the control group.

By following these detailed protocols, researchers can effectively evaluate the in vivo efficacy of this compound and gain valuable insights into its mechanism of action in relevant preclinical cancer models.

References

Enitociclib: Determining IC50 Values in Cancer Cell Lines - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enitociclib (formerly VIP152 or BAY1251152) is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. By targeting CDK9, this compound effectively downregulates the expression of short-lived oncoproteins crucial for cancer cell survival and proliferation, such as MYC and MCL1, leading to apoptosis. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, along with a summary of reported IC50 values and an overview of its mechanism of action.

Introduction

The development of targeted therapies has revolutionized cancer treatment. This compound represents a promising therapeutic agent due to its specific inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb) complex. This inhibition leads to a reduction in the transcription of key oncogenes, making it an attractive target for cancers addicted to these transcriptional programs.[1][2][3] Accurate determination of its potency, measured as the IC50 value, across different cancer cell types is crucial for preclinical evaluation and clinical trial design.

Data Presentation: this compound IC50 Values

The following table summarizes the reported IC50 values of this compound in various cancer cell lines. These values were determined using cell viability assays after a 96-hour exposure to the compound.

Cancer TypeCell LineIC50 (nM)
Multiple Myeloma NCI-H92936 - 78
MM.1S36 - 78
OPM-236 - 78
U266B136 - 78
Mantle Cell Lymphoma Various32 - 172
Diffuse Large B-cell Lymphoma SU-DHL-443
SU-DHL-1074
Various43 - 152
Alveolar Rhabdomyosarcoma Rh30, Rh4148 - 182
Neuroblastoma LAN1, SK-N-AS, SK-N-BE(2), SK-N-MC39 - 123

Note: The IC50 values are presented as ranges as reported in the literature.[4][5][6][7] Specific values can vary based on experimental conditions.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting CDK9. This kinase, in complex with its regulatory partner Cyclin T1, forms the P-TEFb complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation. By inhibiting CDK9, this compound prevents this phosphorylation, leading to a global downregulation of transcription, particularly of genes with short half-lives, including the oncogenes MYC and MCL1.[1][2][3] The depletion of these key survival proteins triggers programmed cell death (apoptosis) in cancer cells.

Enitociclib_Signaling_Pathway cluster_0 Nucleus This compound This compound CDK9_CyclinT1 CDK9/Cyclin T1 (P-TEFb) This compound->CDK9_CyclinT1 Inhibits RNAPII RNA Polymerase II CDK9_CyclinT1->RNAPII Phosphorylates Apoptosis Apoptosis CDK9_CyclinT1->Apoptosis Leads to pRNAPII Phosphorylated RNA Polymerase II Transcription Transcriptional Elongation pRNAPII->Transcription DNA DNA Oncogenes MYC, MCL1 mRNA Transcription->Oncogenes Oncogene_Proteins MYC, MCL1 Proteins Oncogenes->Oncogene_Proteins Translation Oncogene_Proteins->Apoptosis Inhibition of Survival Signals

Caption: this compound inhibits CDK9, preventing RNA Polymerase II phosphorylation and leading to apoptosis.

Experimental Protocols

Determining this compound IC50 using a Cell Viability Assay (Alamar Blue)

This protocol outlines the steps to determine the IC50 value of this compound in a chosen cancer cell line using the Alamar Blue (Resazurin) cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom black plates

  • Alamar Blue HS Cell Viability Reagent

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Fluorescence plate reader

Experimental Workflow Diagram:

IC50_Workflow cluster_workflow IC50 Determination Workflow A 1. Cell Seeding (96-well plate) B 2. This compound Treatment (Serial Dilutions) A->B C 3. Incubation (96 hours) B->C D 4. Add Alamar Blue C->D E 5. Incubation (1-4 hours) D->E F 6. Read Fluorescence E->F G 7. Data Analysis (IC50 Calculation) F->G

Caption: Workflow for determining the IC50 value of this compound using a cell viability assay.

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Include wells with medium only for background control.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or vehicle control.

    • Incubate the plate for 96 hours at 37°C in a humidified 5% CO2 incubator.

  • Alamar Blue Assay:

    • After the 96-hour incubation, add 10 µL of Alamar Blue reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis and IC50 Calculation:

    • Subtract the average fluorescence of the medium-only wells (background) from all other readings.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.[8][9][10]

Conclusion

This compound is a potent CDK9 inhibitor with significant anti-proliferative activity across a range of cancer cell lines. The protocols and data presented in this application note provide a framework for researchers to accurately determine the IC50 values of this compound and further investigate its therapeutic potential. Consistent and standardized methodologies are essential for generating reliable and comparable preclinical data to guide the clinical development of this promising anti-cancer agent.

References

Administering Enitociclib in Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical administration of Enitociclib (formerly VIP152/BAY1251152), a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The information compiled is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in various cancer models.

Introduction to this compound

This compound is a potent and selective small-molecule inhibitor of CDK9.[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII).[1] By inhibiting CDK9, this compound effectively disrupts the transcription of short-lived messenger RNA (mRNA) transcripts of key oncogenes, most notably MYC and the anti-apoptotic protein MCL1.[1][2] This targeted disruption of oncogenic transcription leads to cell cycle arrest and apoptosis in cancer cells, making this compound a promising therapeutic agent for various hematologic malignancies and solid tumors driven by MYC deregulation.[3][4][5] Preclinical studies have demonstrated its potent anti-tumor activity in models of multiple myeloma, diffuse large B-cell lymphoma (DLBCL), and other MYC-addicted cancers.[1][6]

Mechanism of Action Signaling Pathway

The following diagram illustrates the signaling pathway targeted by this compound.

Enitociclib_Mechanism_of_Action cluster_0 P-TEFb Complex CDK9 CDK9 CyclinT1 Cyclin T1 RNAPII RNA Polymerase II (Inactive) CDK9->RNAPII Phosphorylates Ser2/Ser5 pRNAPII RNA Polymerase II (Active - Phosphorylated) Transcription Transcriptional Elongation pRNAPII->Transcription mRNA mRNA transcripts (e.g., MYC, MCL1) Transcription->mRNA Proteins Oncogenic Proteins (MYC, MCL-1) mRNA->Proteins Translation Apoptosis Apoptosis Proteins->Apoptosis Inhibition of Apoptosis is Blocked This compound This compound This compound->CDK9 Inhibits

Caption: this compound inhibits CDK9, preventing RNA Polymerase II phosphorylation and suppressing oncogene transcription.

Data Presentation

The following tables summarize quantitative data from preclinical studies involving this compound administration in animal models.

Table 1: In Vivo Efficacy of Single-Agent this compound in Xenograft Models

Cancer ModelCell LineMouse StrainThis compound Dose & ScheduleVehicle ControlOutcomeCitation
Multiple MyelomaJJN-3SCID/Beige15 mg/kg, IV, once weekly80% PEG400Reduced tumor volume, prolonged survival[7]
Multiple MyelomaNCI-H929SCID/Beige15 mg/kg, IV, once weeklyNot specifiedReduced tumor volume, prolonged survival[1][7]
Multiple MyelomaOPM-2SCID/Beige15 mg/kg, IV, once weeklyNot specifiedReduced tumor volume, prolonged survival[1][7]
MYC+ LymphomaSU-DHL-10C.B-17 SCID10 mg/kg, IV, once weekly60% PEG400, 10% ethanol, waterTumor growth control (T/C ratio: 0.19)[6][8]
MYC+ LymphomaSU-DHL-10C.B-17 SCID15 mg/kg, IV, once weekly30% PEG400, 10% ethanol, waterComplete tumor regression (T/C ratio: 0.005)[6][8]

Table 2: Pharmacodynamic Effects of a Single Dose of this compound In Vivo

Cancer ModelCell LineMouse StrainThis compound DosePharmacodynamic EndpointKey FindingsCitation
Multiple MyelomaJJN-3Not specified15 mg/kg, IVmRNA levels (MYC, MCL1, PCNA)Transient inhibition observed as early as 1 hour post-treatment.[2][7]
Multiple MyelomaJJN-3Not specified15 mg/kg, IVProtein levels (c-Myc, cleaved Caspase-3, cleaved PARP)c-Myc reduction for up to 24 hours; induction of apoptosis markers.[2][7]
MYC+ LymphomaSU-DHL-10C.B-17 SCID5, 10, 15 mg/kg, IVp-Ser2 RNAPII levelsDose-dependent depletion for over 8 hours with 10 and 15 mg/kg doses.[9]
MYC+ LymphomaSU-DHL-10C.B-17 SCID10, 15 mg/kg, IVMYC mRNA levelsDepletion by 4 hours post-dose.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Protocol 1: Subcutaneous Xenograft Mouse Model

This protocol outlines the establishment of a subcutaneous tumor model, a common method for evaluating the efficacy of anti-cancer agents.

Xenograft_Workflow cluster_0 Cell Culture & Preparation cluster_1 Implantation cluster_2 Tumor Growth & Monitoring cluster_3 Treatment & Analysis Cell_Culture 1. Culture cancer cells (e.g., SU-DHL-10, JJN-3) Harvest 2. Harvest and count cells Cell_Culture->Harvest Resuspend 3. Resuspend in Matrigel/PBS Harvest->Resuspend Implant 4. Subcutaneously inject cells into flank of immunocompromised mice Resuspend->Implant Monitor 5. Monitor tumor growth (caliper measurements) Implant->Monitor Randomize 6. Randomize mice into groups (e.g., tumor volume 63-104 mm³) Monitor->Randomize Treat 7. Administer this compound/Vehicle (as per schedule) Randomize->Treat Endpoint 8. Monitor tumor volume, body weight, and overall survival Treat->Endpoint

Caption: Workflow for establishing and treating a subcutaneous xenograft mouse model.

Materials:

  • Cancer cell line (e.g., SU-DHL-10, OPM-2, JJN-3)

  • 6-8 week old female immunocompromised mice (e.g., C.B-17 SCID, SCID/Beige)[1][6]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (or similar extracellular matrix)

  • Trypsin-EDTA (for adherent cells)

  • Hemocytometer or automated cell counter

  • 1 mL syringes with 27-gauge needles

  • Calipers

Procedure:

  • Cell Preparation:

    • Culture cells under standard conditions to 70-80% confluency.

    • Harvest cells and perform a cell count to determine viability.

    • Centrifuge the cell suspension and resuspend the cell pellet in a cold mixture of sterile PBS and Matrigel (typically a 1:1 ratio) to a final concentration of 10 x 10⁶ cells per inoculum.[6] Keep on ice.

  • Implantation:

    • Anesthetize the mouse according to approved institutional protocols.

    • Subcutaneously inject the cell suspension (typically 100-200 µL) into the right flank of the mouse.

  • Monitoring and Grouping:

    • Monitor the mice daily for general health and tumor development.

    • Once tumors are palpable, measure them 2-3 times weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • When tumors reach a predetermined size (e.g., 63-104 mm³), randomize the mice into treatment and control groups.[6]

Protocol 2: Formulation and Administration of this compound

This protocol details the preparation and intravenous administration of this compound.

Materials:

  • This compound powder

  • Vehicle components: Polyethylene glycol 400 (PEG400), Ethanol, and sterile water for injection.[6][9]

  • Sterile vials

  • Vortex mixer

  • Sterile 1 mL syringes with 28-30 gauge needles

  • Mouse restrainer

Procedure:

  • Formulation Preparation:

    • For a 15 mg/kg dose formulation (Example): Prepare a vehicle solution of 30% PEG400 and 10% ethanol in sterile water.[6]

    • For a 10 mg/kg dose formulation (Example): Prepare a vehicle solution of 60% PEG400 and 10% ethanol in sterile water.[6]

    • Calculate the required amount of this compound based on the desired concentration and final volume.

    • Weigh the this compound powder and add it to the appropriate volume of the prepared vehicle.

    • Vortex thoroughly until the compound is completely dissolved. The formulation should be prepared fresh for each day of dosing.

  • Intravenous (IV) Administration:

    • Weigh each mouse to determine the precise injection volume (typically administered at 10 mL/kg).

    • Place the mouse in a restrainer to immobilize it and visualize the lateral tail vein.

    • Warm the tail with a heat lamp or warm water to dilate the veins.

    • Disinfect the tail with an alcohol swab.

    • Insert the needle, bevel up, into the lateral tail vein at a shallow angle.

    • Slowly inject the calculated volume of the this compound formulation.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

Protocol 3: Pharmacodynamic Analysis (Western Blot)

This protocol describes the analysis of protein expression changes in tumor tissue following this compound treatment.

Materials:

  • Tumor tissue harvested from treated and control mice

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus (wet or semi-dry) and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-RNAPII Ser2, anti-MYC, anti-MCL1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Tumor Lysate Preparation:

    • Excise tumors at predetermined time points after a single dose of this compound (e.g., 1, 4, 8, 24 hours).[2]

    • Snap-freeze tumors in liquid nitrogen and store at -80°C until use.

    • Homogenize the tumor tissue in ice-cold RIPA buffer.

    • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Western Blotting:

    • Transfer the separated proteins from the gel to a membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane multiple times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities, normalizing the protein of interest to a loading control (e.g., β-actin).[7]

References

Application Notes and Protocols for Pharmacodynamic Biomarker Analysis of Enitociclib in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enitociclib (formerly VIP152) is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (p-RNAPII Ser2).[4] This leads to a global downregulation of transcription, particularly affecting genes with short half-lives, including critical oncoproteins like MYC and the anti-apoptotic protein Mcl-1.[1][5][6][7] The subsequent decrease in these key survival proteins induces apoptosis and inhibits proliferation in cancer cells, making this compound a promising therapeutic agent for various hematological malignancies and solid tumors.[4][8]

These application notes provide a comprehensive overview of the pharmacodynamic (PD) biomarkers for this compound and detailed protocols for their analysis in a clinical trial setting. The aim is to offer standardized methods for assessing target engagement and the biological activity of this compound in patient samples.

This compound's Mechanism of Action

This compound exerts its anti-cancer effects by targeting the transcriptional machinery. The core mechanism involves the inhibition of the Positive Transcription Elongation Factor b (P-TEFb) complex, of which CDK9 is the catalytic subunit.

Enitociclib_Mechanism_of_Action cluster_inhibition Effect of this compound This compound This compound CDK9 CDK9 This compound->CDK9 Inhibits RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates (Ser2) pRNAPII_Ser2 p-RNAPII (Ser2) Transcription Transcriptional Elongation pRNAPII_Ser2->Transcription Promotes MYC_Mcl1_mRNA MYC, Mcl-1 mRNA Transcription->MYC_Mcl1_mRNA Produces MYC_Mcl1_Protein MYC, Mcl-1 Protein MYC_Mcl1_mRNA->MYC_Mcl1_Protein Translates to Apoptosis Apoptosis MYC_Mcl1_Protein->Apoptosis Inhibits Proliferation Cell Proliferation MYC_Mcl1_Protein->Proliferation Drives

Caption: this compound's mechanism of action targeting the CDK9-RNAPII axis.

Pharmacodynamic Biomarkers

The following table summarizes the key PD biomarkers for assessing this compound's activity.

Biomarker CategoryBiomarkerRationaleRecommended Assay(s)
Target Engagement Phospho-RNAPII (Ser2)Direct measure of CDK9 inhibition in tumor cells or surrogate tissues.[4][5]Immunohistochemistry (IHC), Western Blot
Downstream Signaling MYC mRNA and ProteinMYC is a critical oncogene with a short half-life, making it a sensitive indicator of transcriptional inhibition.[1][5][6][7]qPCR, Western Blot, IHC
Mcl-1 mRNA and ProteinMcl-1 is a key anti-apoptotic protein regulated by CDK9-mediated transcription.[1][5][6][7]qPCR, Western Blot, IHC
Cellular Response Cleaved PARPA marker of apoptosis induction resulting from the downregulation of anti-apoptotic proteins.[8]Western Blot, IHC
Cleaved Caspase-3An executioner caspase activated during apoptosis.[8]Western Blot, IHC
Cell Cycle ArrestInhibition of CDK9 can lead to cell cycle arrest.Flow Cytometry

Quantitative Data Summary

The following tables present a summary of quantitative data from preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (nM)Reference
Multiple Myeloma (Panel of 4)Multiple Myeloma36 - 78[8]
Mantle Cell Lymphoma & DLBCL (Panel)Lymphoma32 - 172[2][3][4]
SU-DHL-4DLBCL~43[6]
SU-DHL-10DLBCL~152[6]

Table 2: In Vivo Pharmacodynamic Effects of a Single this compound Dose

ModelDose (mg/kg)Time PointBiomarker ChangeReference
JJN-3 Xenograft151 hourTransient inhibition of MYC and MCL1 transcription
JJN-3 Xenograft151 hourInduction of caspase-3 and PARP cleavage
SU-DHL-10 Xenograft58 hours>50% decrease in p-Ser2 levels[6]
SU-DHL-10 Xenograft10 and 154 hoursDepletion of MYC mRNA[6]

Experimental Protocols

Western Blotting for p-RNAPII (Ser2), MYC, Mcl-1, and Cleaved PARP/Caspase-3

This protocol outlines the detection of key PD biomarkers in protein lysates from tumor biopsies or peripheral blood mononuclear cells (PBMCs).

Western_Blot_Workflow start Tumor Biopsy or PBMCs lysis Protein Lysate Preparation start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., 5% BSA or Milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-RNAPII Ser2, anti-MYC, anti-Mcl-1, anti-cleaved PARP) blocking->primary_ab wash1 Washing (e.g., TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Washing (e.g., TBST) secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection analysis Image Acquisition and Analysis detection->analysis

Caption: General workflow for Western blot analysis of this compound biomarkers.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-RNAPII (Ser2)

    • Rabbit anti-MYC

    • Rabbit anti-Mcl-1

    • Rabbit anti-cleaved PARP

    • Rabbit anti-cleaved Caspase-3

    • Mouse or Rabbit anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Lysis: Homogenize tumor tissue or lyse cell pellets in ice-cold lysis buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control.

Immunohistochemistry (IHC) for p-RNAPII (Ser2), MYC, and Mcl-1 in FFPE Tissue

This protocol is for the detection and localization of biomarkers in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Materials:

  • FFPE tumor sections on slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Peroxidase blocking solution (e.g., 3% H2O2)

  • Blocking buffer (e.g., normal goat serum)

  • Primary antibodies (as in Western blotting protocol)

  • Biotinylated secondary antibody and streptavidin-HRP complex

  • DAB chromogen substrate

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene and then a graded series of ethanol to rehydrate the tissue sections.[9]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.

  • Peroxidase Blocking: Incubate sections with peroxidase blocking solution to quench endogenous peroxidase activity.[10]

  • Blocking: Apply blocking buffer to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.[11]

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize with DAB substrate.

  • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.

  • Analysis: Score the staining intensity and percentage of positive cells using a microscope.

Quantitative PCR (qPCR) for MYC and Mcl-1 mRNA

This protocol measures the relative expression levels of target gene mRNA in tumor biopsies or PBMCs.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for MYC, Mcl-1, and a reference gene (e.g., GAPDH, 18S rRNA)

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from the sample using a commercial kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA.

  • qPCR: Set up the qPCR reaction with the master mix, primers, and cDNA.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene.

Flow Cytometry for Cell Cycle Analysis

This protocol assesses the effect of this compound on cell cycle distribution.[12][13]

Materials:

  • Single-cell suspension from tumor tissue or blood

  • Cold 70% ethanol for fixation[12][14]

  • Propidium iodide (PI) staining solution containing RNase[13][14]

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the sample.

  • Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at 4°C for at least 30 minutes.[12]

  • Staining: Wash the fixed cells with PBS and then resuspend in PI/RNase staining solution.[14]

  • Data Acquisition: Acquire data on a flow cytometer, measuring the fluorescence intensity of PI.[12]

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The pharmacodynamic biomarker assays detailed in these application notes provide a robust framework for evaluating the biological activity of this compound in clinical trials. Consistent and standardized application of these protocols will be crucial for understanding the dose-response relationship, confirming the mechanism of action in patients, and potentially identifying patient populations most likely to benefit from this compound therapy.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Enitociclib Resistance in Lymphoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Enitociclib in lymphoma cell models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II (Pol II) to promote transcriptional elongation.[4] By inhibiting CDK9, this compound prevents the transcription of short-lived oncogenic proteins, most notably MYC and MCL-1.[1][5][6] The depletion of these key survival proteins induces "oncogenic shock" and leads to apoptosis (programmed cell death) in lymphoma cells.[2]

Q2: In which lymphoma subtypes has this compound shown efficacy?

This compound has demonstrated potency in various lymphoma subtypes, including:

  • Mantle Cell Lymphoma (MCL), especially in cases with resistance to BTK inhibitors and CAR-T therapy.[1][3]

  • Diffuse Large B-cell Lymphoma (DLBCL), particularly MYC-driven and double-hit (DH-DLBCL) subtypes.[2][7][8]

  • Peripheral T-cell Lymphoma (PTCL).[9]

  • Chronic Lymphocytic Leukemia (CLL).[10]

Q3: What are the typical IC50 values for this compound in lymphoma cell lines?

The half-maximal inhibitory concentration (IC50) for this compound in lymphoma cell lines typically ranges from 32 to 172 nM.[1][3][11] For instance, in a panel of 35 human lymphoma cell lines, the IC50 values ranged from 0.043 to 0.152 µmol/L (43 to 152 nM).[2][12] In multiple myeloma cell lines, IC50 values were observed to be between 36 and 78 nM.[13][14]

Troubleshooting Guide

Issue 1: Sub-optimal cell death or lack of response to this compound treatment in vitro.

  • Possible Cause 1: Incorrect Drug Concentration.

    • Troubleshooting Step: Verify the IC50 of your specific lymphoma cell line. If this is unknown, perform a dose-response experiment to determine the optimal concentration. Start with a range from 10 nM to 1 µM.

  • Possible Cause 2: Cell Line Intrinsic Resistance.

    • Troubleshooting Step: Some cell lines may have intrinsic resistance mechanisms. Consider combination therapies. This compound has shown synergistic effects with venetoclax and prednisone.[9]

  • Possible Cause 3: Drug Instability.

    • Troubleshooting Step: Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment from a stock solution.

Issue 2: Difficulty in observing downregulation of MYC and MCL-1 protein levels.

  • Possible Cause 1: Incorrect Timing of Analysis.

    • Troubleshooting Step: MYC and MCL-1 are short-lived proteins. Assess their levels at early time points post-treatment. Significant downregulation can be observed as early as 4 hours after treatment.[5]

  • Possible Cause 2: Insufficient Drug Exposure.

    • Troubleshooting Step: Ensure that the cells are treated for a sufficient duration to observe the effect on protein levels. A time-course experiment (e.g., 2, 4, 8, 24 hours) can help determine the optimal time point.

  • Possible Cause 3: Issues with Western Blotting.

    • Troubleshooting Step: Optimize your Western blotting protocol. Ensure efficient protein extraction, use appropriate antibodies, and include positive and negative controls.

Issue 3: Inconsistent results in in vivo xenograft studies.

  • Possible Cause 1: Sub-optimal Dosing and Schedule.

    • Troubleshooting Step: Published studies have used intravenous (i.v.) administration of this compound at doses of 10 or 15 mg/kg once weekly.[2][12] Ensure your dosing regimen is appropriate for your animal model.

  • Possible Cause 2: Tumor Heterogeneity.

    • Troubleshooting Step: Patient-derived xenografts (PDX) can exhibit significant heterogeneity. Increase the number of animals per group to ensure statistical power.

  • Possible Cause 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Variability.

    • Troubleshooting Step: If possible, perform PK/PD studies to correlate drug exposure with target engagement (e.g., MYC/MCL-1 downregulation in tumor tissue).

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Lymphoma Cell Lines

Cell LineLymphoma SubtypeIC50 (nM)Reference
MCL Cell LinesMantle Cell Lymphoma32 - 172[1][3][11]
DLBCL Cell LinesDiffuse Large B-cell Lymphoma32 - 172[1][3][11]
SU-DHL-4DLBCL (MYC-amplified)Not specified[2][7]
SU-DHL-10DLBCL (MYC-overexpressing)Not specified[2][7]

Table 2: In Vivo Efficacy of this compound in a SU-DHL-10 Xenograft Model

Treatment GroupDose & ScheduleTumor Growth Inhibition (T/C ratio) on Day 20Reference
This compound10 mg/kg, once weekly, i.v.0.19[2][12]
This compound15 mg/kg, once weekly, i.v.0.005[2][12]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

  • Cell Seeding: Seed lymphoma cells in 96-well plates at an appropriate density.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0 to 10 µM) for 72-96 hours.

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, Alamar Blue).

  • Data Analysis: Calculate IC50 values by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blotting for MYC and MCL-1

  • Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against MYC, MCL-1, and a loading control (e.g., GAPDH, β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: In Vivo Xenograft Model

  • Cell Implantation: Subcutaneously implant lymphoma cells (e.g., SU-DHL-10) into immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound (e.g., 10 or 15 mg/kg, i.v., once weekly).[2][12]

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Visualizations

Enitociclib_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PTEFb P-TEFb (CDK9/Cyclin T1) PolII_pS2 RNA Pol II-pS2 PTEFb->PolII_pS2 Phosphorylation Transcription Transcriptional Elongation PolII_pS2->Transcription PolII RNA Pol II DNA DNA mRNA mRNA (MYC, MCL-1) Ribosome Ribosome mRNA->Ribosome Export Transcription->mRNA Protein MYC, MCL-1 Proteins Ribosome->Protein Translation Survival Cell Survival & Proliferation Protein->Survival Apoptosis Apoptosis Protein->Apoptosis Depletion leads to This compound This compound This compound->PTEFb Inhibition

Caption: Mechanism of action of this compound in lymphoma cells.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Lymphoma Cell Culture Dose_Response Dose-Response Assay (Determine IC50) Cell_Culture->Dose_Response Mechanism_Study Mechanism of Action Study (Western Blot for MYC, MCL-1) Cell_Culture->Mechanism_Study Xenograft Establish Xenograft Model Dose_Response->Xenograft Inform Dosing Treatment This compound Treatment Xenograft->Treatment Monitoring Monitor Tumor Growth Treatment->Monitoring Analysis Endpoint Analysis Monitoring->Analysis

Caption: General experimental workflow for evaluating this compound.

Troubleshooting_Logic Start Sub-optimal Cell Death Observed Check_Conc Verify Drug Concentration (Dose-Response) Start->Check_Conc Check_Time Optimize Treatment Duration (Time-Course) Start->Check_Time Check_Target Confirm Target Engagement (Western Blot for p-RNA Pol II, MYC) Check_Conc->Check_Target Check_Time->Check_Target Consider_Combo Consider Combination Therapy (e.g., with Venetoclax) Check_Target->Consider_Combo If target is engaged but cell death is low Intrinsic_Resistance Potential Intrinsic Resistance Check_Target->Intrinsic_Resistance If target engagement is confirmed

Caption: Troubleshooting logic for in vitro experiments.

References

Technical Support Center: Optimizing Enitociclib Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Enitociclib dosage in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (pSer2).[1][3] This phosphorylation is crucial for the transition from paused to productive transcriptional elongation of many genes, particularly those with short-lived mRNA transcripts, including key oncogenes like MYC and anti-apoptotic proteins like MCL1.[1][4][5] By inhibiting CDK9, this compound prevents this phosphorylation, leading to a downregulation of these critical survival proteins and subsequently inducing apoptosis in cancer cells.[1][2]

Q2: What are the recommended starting doses for this compound in mouse xenograft models?

A2: Based on preclinical studies, intravenous (IV) administration of this compound at doses between 10 mg/kg and 15 mg/kg once or twice weekly has shown anti-tumor efficacy in various mouse xenograft models, including multiple myeloma and diffuse large B-cell lymphoma.[4][6][7] A common starting point is 15 mg/kg IV once weekly.[1][8]

Q3: How should this compound be formulated for intravenous (IV) injection in mice?

A3: this compound for in vivo studies has been formulated in various vehicles depending on the specific experimental protocol. Common formulations include:

  • 30% or 60% PEG400, 10% ethanol, and the remainder water for infusion.[6][9]

  • 80% PEG400.[1][8]

  • A 10% DMSO and 90% Corn Oil mixture has also been mentioned for achieving a clear solution.[2]

It is crucial to ensure the final formulation is sterile and clear before injection.

Q4: What are the expected pharmacodynamic effects of this compound in vivo?

A4: The primary pharmacodynamic effect is the inhibition of CDK9 activity. This can be observed through a dose-dependent decrease in the phosphorylation of RNA Polymerase II at Serine 2 (p-Ser2) in tumor tissue.[4] Downstream of this, a reduction in the mRNA and protein levels of MYC and MCL1 is expected.[1][4] An increase in markers of apoptosis, such as cleaved PARP and cleaved caspase-3, should also be detectable.[1] These effects can be observed as early as 1 to 4 hours post-administration.[1][10]

Q5: What are the potential toxicities associated with this compound in preclinical models?

A5: The most commonly reported toxicity in mice is transient body weight loss.[4][6] In one study, a maximum body weight change of -12.5% was observed at a dose of 15 mg/kg.[4] It is important to monitor animal health and body weight regularly throughout the study. The weekly dosing schedule is designed to allow for recovery from on-target effects, such as Mcl-1 downregulation in neutrophils, providing a wider therapeutic window.[4]

Troubleshooting Guides

Issue 1: Lack of Anti-Tumor Efficacy
Possible Cause Troubleshooting Step
Suboptimal Dosage * Dose Escalation: If a starting dose of 10-15 mg/kg is not effective, a carefully monitored dose escalation study may be necessary. * Dosing Frequency: Consider increasing the dosing frequency to twice weekly, as has been reported in some studies.[7]
Inadequate Drug Exposure * Pharmacokinetic (PK) Analysis: If possible, perform a PK study to determine the concentration of this compound in the plasma and tumor tissue over time. * Formulation Issues: Ensure the formulation is prepared correctly and the drug is fully solubilized.
Cell Line Insensitivity * Confirm Target Expression: Verify that the tumor model expresses CDK9 and is dependent on the downstream targets of this compound (e.g., MYC, MCL1). * In Vitro Validation: Confirm the IC50 of this compound in the specific cell line used for the xenograft to ensure it is within a sensitive range (typically in the nanomolar range).[2]
Drug Resistance * Investigate Resistance Mechanisms: In cases of acquired resistance, consider investigating potential mechanisms such as mutations in the CDK9 kinase domain.[5]
Issue 2: Excessive Toxicity
Possible Cause Troubleshooting Step
Dosage Too High * Dose Reduction: Reduce the dose of this compound. A dose of 10 mg/kg has shown efficacy with potentially better tolerability than 15 mg/kg in some models.[4] * Modify Dosing Schedule: If using a more frequent dosing schedule, consider reducing it to once weekly.
Vehicle Toxicity * Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation itself. * Alternative Formulation: If the vehicle is suspected to cause toxicity, explore alternative formulations.
Animal Strain Sensitivity * Monitor Health Closely: Different mouse strains may have varying sensitivities. Closely monitor animal health, including body weight, and establish clear endpoints for euthanasia.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Tumor ModelMouse StrainThis compound Dose and ScheduleVehicle ControlOutcomeReference
SU-DHL-10 (DLBCL)Not Specified10 mg/kg IV, once weekly60% PEG400, 10% ethanol, waterTumor growth control (T/C ratio of 0.19 on day 16)[4][6]
SU-DHL-10 (DLBCL)Not Specified15 mg/kg IV, once weekly30% PEG400, 10% ethanol, waterComplete tumor regression (T/C ratio of 0.005 on day 20)[4][6]
JJN-3 (Multiple Myeloma)SCID/Beige15 mg/kg IV, once weekly80% PEG400Reduced tumor volume and prolonged survival[1]
NCI-H929 (Multiple Myeloma)NOD/SCID15 mg/kg IV, once weekly30% PEG400, 10% ethanol, 60% waterReduced tumor volume and prolonged survival[1]
OPM-2 (Multiple Myeloma)NOD/SCID15 mg/kg IV, once weekly60% PEG400, 10% ethanol, 30% waterReduced tumor volume and prolonged survival[1]
JeKo-1 (Mantle Cell Lymphoma)NSG10 mg/kg IV, twice a weekNot SpecifiedMarkedly inhibited tumor growth and prolonged survival[7]

Table 2: In Vitro Potency of this compound

Cell LineCancer TypeIC50 (nM)Reference
NCI-H929Multiple Myeloma36 - 78[2]
MM1.SMultiple Myeloma36 - 78[2]
OPM-2Multiple Myeloma36 - 78[2]
U266B1Multiple Myeloma36 - 78[2]
Various Lymphoma Cell LinesLymphoma43 - 152[4]
Primary MCL and DLBCL cellsMantle Cell and Diffuse Large B-cell Lymphoma32 - 172[7]

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study in a Subcutaneous Xenograft Model

  • Cell Culture and Implantation:

    • Culture the desired cancer cell line under standard conditions.

    • Harvest cells and resuspend them in an appropriate medium, often mixed with Matrigel, at a concentration of approximately 5 x 10^6 cells per 0.1 mL.[1]

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., SCID/Beige or NOD/SCID).[1]

  • Tumor Growth Monitoring and Randomization:

    • Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare the this compound formulation and the corresponding vehicle control under sterile conditions.

    • Administer this compound or vehicle via intravenous (IV) injection at the determined dose and schedule (e.g., 15 mg/kg, once weekly).[1]

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volume with calipers and mouse body weight regularly (e.g., 2-3 times per week).

    • Monitor the overall health of the animals.

  • Endpoint and Analysis:

    • At the end of the study (or when tumors reach a predetermined size), euthanize the mice.

    • Excise tumors and measure their final weight.

    • Calculate tumor growth inhibition (TGI).

Protocol 2: Pharmacodynamic (PD) Analysis

  • Study Design:

    • Establish tumor xenografts as described above.

    • Administer a single dose of this compound (e.g., 15 mg/kg IV).[1]

  • Sample Collection:

    • At various time points post-dose (e.g., 1, 4, 8, 24 hours), euthanize cohorts of mice.

    • Excise tumors and immediately snap-freeze them in liquid nitrogen or process them for protein or RNA extraction.

  • Biomarker Analysis:

    • Western Blot: Analyze protein lysates for levels of p-Ser2-RNAPII, total RNAPII, MYC, MCL1, cleaved PARP, and cleaved caspase-3.

    • qPCR: Analyze RNA extracts for the transcript levels of MYC and MCL1.

Visualizations

Enitociclib_Mechanism_of_Action cluster_nucleus Cell Nucleus PTEFb P-TEFb Complex (CDK9 + Cyclin T1) RNAPII RNA Polymerase II (Paused) PTEFb->RNAPII Phosphorylates Ser2 of CTD mRNA mRNA transcript (e.g., MYC, MCL1) RNAPII->mRNA Transcriptional Elongation DNA DNA Apoptosis Apoptosis mRNA->Apoptosis Reduced levels of MYC & MCL1 lead to This compound This compound This compound->PTEFb Inhibits

Caption: Mechanism of action of this compound in inhibiting transcriptional elongation.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis A Select Cell Line & Mouse Strain B Determine Starting Dose & Formulation A->B C Establish Xenograft Model B->C D Randomize Mice C->D E Administer this compound/Vehicle D->E F Monitor Tumor Growth & Animal Health E->F G Endpoint Reached F->G H Collect & Analyze Tumors (Efficacy & PD) G->H I Data Interpretation H->I

Caption: General experimental workflow for in vivo studies with this compound.

Troubleshooting_Logic Start In Vivo Experiment Outcome Assess Outcome Start->Outcome Efficacy Lack of Efficacy Outcome->Efficacy No Toxicity Excessive Toxicity Outcome->Toxicity Toxicity Success Desired Outcome Outcome->Success Yes CheckDose Verify Dose & Formulation Efficacy->CheckDose CheckPKPD Check PK/PD Efficacy->CheckPKPD CheckSensitivity Confirm Cell Sensitivity Efficacy->CheckSensitivity ReduceDose Reduce Dose Toxicity->ReduceDose CheckVehicle Check Vehicle Toxicity Toxicity->CheckVehicle

Caption: Logical workflow for troubleshooting common issues in this compound in vivo studies.

References

Troubleshooting Enitociclib solubility issues for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with Enitociclib in cell culture.

Frequently Asked Questions (FAQs)

Q1: My solid this compound is difficult to dissolve in DMSO. What can I do?

A1: Complete dissolution of this compound is crucial for accurate experimental results. If you are facing challenges, consider the following troubleshooting steps:

  • Use High-Quality DMSO: Dimethyl sulfoxide (DMSO) is hygroscopic, meaning it absorbs moisture from the air.[1][2] This absorbed water can significantly reduce the solubility of hydrophobic compounds like this compound. Always use fresh, anhydrous, cell culture grade DMSO to prepare your stock solution.[1][2]

  • Apply Gentle Heat: Warming the solution in a water bath at 37°C for 10-15 minutes can help facilitate dissolution.[1][3]

  • Sonication: Brief sonication can also be effective in breaking up compound aggregates and aiding dissolution.[3][4] For particularly difficult batches, a combination of gentle warming and sonication may be required.[1]

Q2: this compound precipitates when I dilute my DMSO stock solution into aqueous cell culture media. Why is this happening and how can I prevent it?

A2: This is a common phenomenon known as "crashing out" or "solvent shock," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous solution where it is poorly soluble.[5][6] To minimize or prevent this precipitation:

  • Lower Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%, to avoid solvent-induced cytotoxicity and precipitation.[1][6][7]

  • Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution.[1][5] Temperature can affect solubility, and adding the stock to cold media can promote precipitation.[4]

  • Refine Dilution Technique: Instead of adding the stock solution in a single step, add it dropwise to the pre-warmed media while gently vortexing or swirling.[1][5] This ensures rapid and even dispersion, preventing localized high concentrations that lead to precipitation.

  • Use Serial Dilutions: A highly recommended method is to perform a serial or stepwise dilution. First, create an intermediate dilution of your stock in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of media.[4][5]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or in cell culture media?

A3: Direct dissolution of this compound in aqueous solutions is not recommended. This compound is insoluble in water and ethanol.[2][8] Due to its hydrophobic nature, attempting to dissolve it directly in buffers or media will result in poor solubility and precipitation.[4] The standard and required practice is to first prepare a high-concentration stock solution in DMSO and then dilute this stock into your aqueous experimental medium.[3][4]

Q4: How should I store this compound powder and its DMSO stock solution?

A4: Proper storage is critical for maintaining the stability and activity of the compound.

  • Solid Compound: Store the powdered form of this compound at -20°C for up to 3 years.[2]

  • Stock Solution: Prepare aliquots of the DMSO stock solution in small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[2]

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents. The data below is summarized for easy reference.

SolventMaximum Solubility (Concentration)Notes
DMSO 81 mg/mL (200.28 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility.[2][8]
Water InsolubleDirect dissolution in aqueous solutions is not recommended.[2][8]
Ethanol InsolubleNot a suitable solvent for creating stock solutions.[2][8]
Cell Culture Media Variable (Low µM range)Dependent on media composition, pH, temperature, and final DMSO concentration. Kinetic solubility must be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 404.43 g/mol )[2]

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out 4.04 mg of this compound powder and place it into a sterile microcentrifuge tube.

    • Add 500 µL of anhydrous DMSO to the tube.

    • Vortex thoroughly. If the solid does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[3] Brief sonication can also be applied if necessary.[3]

    • Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.

    • Aliquot the stock solution into smaller, single-use volumes and store at -80°C.[2]

Protocol 2: Recommended Dilution of this compound into Cell Culture Media

  • Objective: To prepare a final working concentration of 100 nM this compound in 10 mL of cell culture media with a final DMSO concentration of 0.1%.

  • Procedure:

    • Pre-warm the cell culture medium to 37°C in a water bath.

    • Thaw a vial of the 20 mM this compound stock solution at room temperature.

    • Step 1 (Intermediate Dilution): Prepare a 200 µM intermediate solution. In a sterile tube, add 99 µL of pre-warmed media. Add 1 µL of the 20 mM stock solution to the media and mix gently by pipetting.

    • Step 2 (Final Dilution): Add 5 µL of the 200 µM intermediate solution to 10 mL of the pre-warmed cell culture medium.

    • Mix the final solution by gentle inversion or swirling. Do not vortex vigorously as this can damage media components.[6]

    • The final solution now contains 100 nM this compound and 0.1% DMSO. Use this solution immediately for your cell-based assays. Always include a vehicle control (0.1% DMSO in media) in your experiments.

Visualizations

This compound is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Its mechanism of action involves the suppression of transcriptional elongation, leading to the depletion of key oncogenic proteins.

Enitociclib_Pathway cluster_0 P-TEFb Complex cluster_1 Downstream Effects CDK9 CDK9 CyclinT Cyclin T1 CDK9->CyclinT RNAPII RNA Polymerase II (Paused) CDK9->RNAPII Phosphorylation (Ser2) Elongation Transcriptional Elongation RNAPII->Elongation MYC MYC mRNA & Protein Elongation->MYC MCL1 MCL-1 mRNA & Protein Elongation->MCL1 Apoptosis Apoptosis MYC->Apoptosis MCL1->Apoptosis This compound This compound This compound->CDK9 Inhibition

Caption: this compound inhibits CDK9, preventing RNA Pol II phosphorylation and oncogene transcription.

The following workflow provides a logical sequence of steps to diagnose and solve this compound solubility problems during your experiments.

Troubleshooting_Workflow start Start: Solubility Issue (Precipitation Observed) check_stock Is stock solution completely dissolved? start->check_stock dissolve_stock Action: Use fresh DMSO. Gently warm (37°C) and/or sonicate. check_stock->dissolve_stock No check_media_prep Is media pre-warmed to 37°C? check_stock->check_media_prep Yes dissolve_stock->check_stock warm_media Action: Pre-warm media to 37°C before use. check_media_prep->warm_media No check_dilution Are you using a stepwise dilution? check_media_prep->check_dilution Yes warm_media->check_media_prep use_stepwise Action: Use a serial or stepwise dilution technique. check_dilution->use_stepwise No check_dmso_conc Is final DMSO concentration ≤0.1%? check_dilution->check_dmso_conc Yes use_stepwise->check_dilution lower_dmso Action: Adjust stock concentration or dilution to lower final DMSO %. check_dmso_conc->lower_dmso No end_success Success: Issue Resolved check_dmso_conc->end_success Yes solubility_test Problem Persists: Perform kinetic solubility test in your specific media. lower_dmso->solubility_test solubility_test->end_success

Caption: A decision tree for troubleshooting this compound precipitation in cell culture.

Use this experimental workflow to determine the highest concentration of this compound that remains soluble in your specific cell culture medium under experimental conditions.

Solubility_Experiment_Workflow cluster_prep Preparation cluster_dilution Execution cluster_analysis Analysis prep_stock 1. Prepare high-concentration This compound stock in DMSO prep_media 2. Pre-warm cell culture media to 37°C serial_dilute 3. Serially dilute stock into media to create a range of concentrations prep_media->serial_dilute incubate 4. Incubate samples at 37°C, 5% CO2 for 1-2 hours serial_dilute->incubate visual_inspect 5. Visually inspect each concentration for precipitation (turbidity) incubate->visual_inspect determine_max 6. Identify highest concentration that remains clear visual_inspect->determine_max result Result: Kinetic Solubility Limit determine_max->result

Caption: Workflow for determining the kinetic solubility of this compound in cell culture media.

References

Technical Support Center: Managing Enitociclib-Induced Neutropenia in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing enitociclib-induced neutropenia in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why does it cause neutropenia?

A1: this compound is a selective inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcriptional elongation of many genes, including those encoding anti-apoptotic proteins like MYC and MCL1.[1][2][3] By inhibiting CDK9, this compound leads to the downregulation of these short-lived transcripts, inducing cell cycle arrest and apoptosis in cancer cells.[1][2]

Neutropenia, a decrease in neutrophils, is a common on-target toxicity of CDK inhibitors.[4][5][6] CDK6, a related kinase, is crucial for the proliferation of hematopoietic precursor cells.[4][5] While this compound is selective for CDK9, the broader family of CDKs plays essential roles in cell cycle regulation. The neutropenia observed with this compound is likely due to the temporary arrest of neutrophil precursor proliferation in the bone marrow. This effect is generally reversible upon cessation of treatment.[4]

Q2: At what dose and schedule is this compound-induced neutropenia typically observed in preclinical models?

A2: The dose and schedule at which neutropenia is observed can vary depending on the preclinical model (e.g., mouse strain, tumor model). In a phase 1 clinical trial, grade 3/4 neutropenia was identified as the dose-limiting toxicity at a 30 mg intravenous once-weekly dose.[7] In preclinical xenograft models, this compound has been administered intravenously at doses around 10-15 mg/kg weekly.[8][9] Researchers should perform dose-ranging studies in their specific model to determine the dose that achieves anti-tumor efficacy while allowing for manageable neutropenia.

Q3: What are the key parameters to monitor for this compound-induced neutropenia?

A3: The primary parameter to monitor is the Absolute Neutrophil Count (ANC). This is typically measured as part of a Complete Blood Count (CBC) with differential. Other important parameters from the CBC include total white blood cell (WBC) count, lymphocyte count, and platelet count. In cases of severe or prolonged neutropenia, bone marrow analysis may be necessary to assess the cellularity and maturation of hematopoietic precursors.

Q4: How can I distinguish between this compound-induced neutropenia and neutropenia caused by other factors in my experiment?

A4: To specifically attribute neutropenia to this compound, it is crucial to have appropriate control groups in your study design. This includes a vehicle-treated control group. If using a tumor-bearing model, a non-tumor-bearing, this compound-treated group can help differentiate drug effects from tumor-related effects on hematopoiesis. The timing of neutropenia onset following this compound administration is also a key indicator.

Troubleshooting Guides

Issue 1: Unexpectedly Severe or Prolonged Neutropenia

Possible Causes:

  • Dose/Schedule: The administered dose of this compound may be too high for the specific preclinical model, or the dosing schedule may not allow for sufficient recovery of neutrophil counts.

  • Model Sensitivity: The particular mouse strain or cell line used may be more sensitive to the myelosuppressive effects of this compound.

  • Underlying Health Status: The overall health of the animals can impact their ability to tolerate treatment.

Troubleshooting Steps:

  • Dose Reduction/Schedule Modification: Consider reducing the dose of this compound or increasing the interval between doses to allow for hematopoietic recovery.

  • Supportive Care: In cases of severe neutropenia, consider supportive care measures as per institutional guidelines.

  • Model Evaluation: If the issue persists, re-evaluate the chosen preclinical model for its suitability.

Issue 2: Difficulty in Obtaining Accurate and Consistent CBC Results

Possible Causes:

  • Blood Collection Technique: Improper blood collection can lead to clotting, hemolysis, or insufficient sample volume.

  • Anticoagulant Choice: Using the wrong anticoagulant can affect the accuracy of the results.

  • Sample Handling and Storage: Delays in analysis or improper storage can lead to degradation of blood cells.[10][11]

Troubleshooting Steps:

  • Standardize Blood Collection: Use a consistent and appropriate method for blood collection, such as from the submandibular vein or retro-orbital sinus, ensuring a clean puncture to minimize tissue factor contamination.[12]

  • Use Appropriate Anticoagulants: For CBCs, EDTA (lavender top) tubes are standard. Lithium heparin (green top) tubes can also be used for both CBC and clinical chemistry.[10][11]

  • Prompt Analysis: Analyze blood samples as soon as possible after collection, ideally within 4 hours.[12] If immediate analysis is not possible, store samples at 4°C, but be aware that prolonged storage can affect results.[11]

Quantitative Data Summary

The following tables summarize typical hematological parameters in healthy mice and provide a framework for grading neutropenia in preclinical studies.

Table 1: Typical Hematological Values in Common Mouse Strains

ParameterC57BL/6BALB/c
White Blood Cells (WBC) (x10³/µL)2.0 - 10.0[13]2.5 - 9.5
Neutrophils (x10³/µL)0.5 - 3.00.6 - 3.5
Lymphocytes (x10³/µL)1.5 - 7.01.8 - 6.0
Platelets (x10³/µL)800 - 1600700 - 1500

Note: These values can vary based on age, sex, and specific laboratory conditions. It is recommended to establish baseline values for the specific mice used in your facility.

Table 2: Preclinical Neutropenia Grading Scale (Adapted from CTCAE)

GradeAbsolute Neutrophil Count (ANC) (x10³/µL)
Grade 1 (Mild) < Lower Limit of Normal (LLN) - 1.5
Grade 2 (Moderate) < 1.5 - 1.0
Grade 3 (Severe) < 1.0 - 0.5
Grade 4 (Life-threatening) < 0.5

Experimental Protocols

Protocol 1: Complete Blood Count (CBC) Analysis in Mice

Objective: To quantify circulating blood cell populations to monitor for neutropenia.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Sterile lancets or needles (25-27 gauge)

  • Microtainer tubes with EDTA (lavender top) or lithium heparin (green top)

  • Automated hematology analyzer calibrated for mouse blood

Procedure:

  • Anesthetize the mouse according to your institution's approved protocol.

  • Collect approximately 50-100 µL of blood via the submandibular or retro-orbital vein.[12]

  • Immediately transfer the blood into an EDTA or lithium heparin microtainer tube.

  • Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant and prevent clotting.

  • Analyze the sample on an automated hematology analyzer as soon as possible.[12][14]

  • Perform a blood smear for manual differential counting if the automated results are flagged or if a more detailed morphological assessment is required.[13]

Protocol 2: Bone Marrow Aspiration and Analysis

Objective: To assess bone marrow cellularity and the maturation of hematopoietic precursors.

Materials:

  • Anesthesia

  • Surgical scissors and forceps

  • Sterile PBS

  • Syringe (1 mL) with a 25-gauge needle

  • 70 µm cell strainer

  • Microscope slides

  • Wright-Giemsa stain

Procedure:

  • Euthanize the mouse according to your institution's approved protocol.

  • Dissect the femur and tibia, removing surrounding muscle and tissue.

  • Cut the ends of the bones.

  • Flush the bone marrow from the cavity using a syringe with sterile PBS into a collection tube.[15]

  • Create a single-cell suspension by gently passing the marrow through a 70 µm cell strainer.[15]

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Prepare bone marrow smears on microscope slides using the "paintbrush technique" to preserve cell morphology.[13]

  • Stain the slides with Wright-Giemsa stain.

  • Perform a differential count of at least 500 cells under a microscope to determine the myeloid-to-erythroid ratio and assess the maturation stages of granulocytic precursors.

Protocol 3: Cell Cycle Analysis of Hematopoietic Stem and Progenitor Cells (HSPCs)

Objective: To determine if this compound induces cell cycle arrest in HSPCs.

Materials:

  • Bone marrow cell suspension (from Protocol 2)

  • Antibodies for HSPC markers (e.g., Lineage cocktail, Sca-1, c-Kit)

  • Cell cycle analysis kit (e.g., with DAPI and Ki-67)[16]

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension of bone marrow cells as described in Protocol 2.

  • Stain the cells with a cocktail of antibodies to identify HSPC populations (e.g., LSK cells: Lin⁻, Sca-1⁺, c-Kit⁺).

  • Fix and permeabilize the cells according to the manufacturer's protocol for the cell cycle analysis kit.

  • Stain the cells with Ki-67 antibody (to distinguish between G0 and G1) and a DNA dye like DAPI (to resolve G1, S, and G2/M phases).

  • Acquire the samples on a multicolor flow cytometer.

  • Analyze the data to determine the percentage of HSPCs in each phase of the cell cycle (G0/G1, S, G2/M).

Visualizations

Enitociclib_Mechanism_of_Action cluster_0 P-TEFb Complex CDK9 CDK9 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation CyclinT Cyclin T This compound This compound This compound->CDK9 Inhibition pRNAPII Phosphorylated RNA Polymerase II Transcription Transcriptional Elongation pRNAPII->Transcription AntiApoptotic Anti-Apoptotic Proteins (e.g., MYC, MCL1) Transcription->AntiApoptotic Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_0 In Vivo Experiment cluster_1 Monitoring cluster_2 Endpoint Analysis Treatment This compound or Vehicle Treatment CBC Complete Blood Count (CBC) Treatment->CBC Regular Intervals BM_Analysis Bone Marrow Analysis Treatment->BM_Analysis At Necropsy Data Data Analysis and Interpretation CBC->Data CC_Analysis Cell Cycle Analysis BM_Analysis->CC_Analysis BM_Analysis->Data CC_Analysis->Data

Caption: Experimental workflow for monitoring this compound-induced neutropenia.

Troubleshooting_Logic Severe_Neutropenia Severe Neutropenia Observed Check_Dose Is the dose/schedule appropriate? Severe_Neutropenia->Check_Dose Reduce_Dose Reduce dose or modify schedule Check_Dose->Reduce_Dose No Check_Model Is the model known to be sensitive? Check_Dose->Check_Model Yes Supportive_Care Implement supportive care Reduce_Dose->Supportive_Care Consider_Alternative Consider alternative model Check_Model->Consider_Alternative Yes Check_Model->Supportive_Care No

Caption: Troubleshooting logic for severe neutropenia.

References

Improving the therapeutic window of Enitociclib in combination therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enitociclib in combination therapies. The information is designed to help improve the therapeutic window and address common experimental challenges.

Section 1: General Information & Mechanism of Action

This section covers fundamental questions about this compound's mechanism and its use in combination regimens.

Q1: What is the primary mechanism of action for this compound?

A: this compound is a highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex plays a critical role in gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII) at the serine 2 residue (p-Ser2-RNAPII).[3] Inhibition of CDK9 by this compound prevents this phosphorylation, leading to a halt in transcriptional elongation. This disproportionately affects the expression of genes with short-lived mRNA transcripts, including key oncogenes like MYC and anti-apoptotic proteins like MCL1.[1][3][4] The subsequent depletion of these survival-critical proteins induces apoptosis in cancer cells.[1][5]

Enitociclib_MoA CDK9 CDK9 RNAPII RNA Polymerase II (RNAPII) CDK9->RNAPII Phosphorylates CyclinT Cyclin T This compound This compound This compound->CDK9 Inhibits p_RNAPII Phosphorylated RNAPII (p-Ser2) Transcription Transcriptional Elongation p_RNAPII->Transcription Promotes Oncogenes Short-lived Oncoproteins (e.g., MYC, MCL1) Transcription->Oncogenes Produces Apoptosis Tumor Cell Apoptosis Oncogenes->Apoptosis Inhibits Synergy_Workflow A 1. Seed Cells in 96-well plates B 2. Prepare Drug Matrix (this compound + Combo Agent) in serial dilutions A->B C 3. Treat Cells with drug matrix for 72-96h B->C D 4. Measure Viability (e.g., AlamarBlue, CTG) C->D E 5. Analyze Data (e.g., SynergyFinder Software) D->E F 6. Calculate Synergy Score (e.g., ZIP, Bliss, Loewe) E->F Therapeutic_Window Improving Therapeutic Window with Intermittent Dosing cluster_0 Therapeutic Effect cluster_1 Side Effect Efficacy Efficacy (MYC/MCL1 Downregulation in Tumor) Balance Wider Therapeutic Window Efficacy->Balance Toxicity Toxicity (e.g., Neutropenia) Toxicity->Balance Dosing Intermittent Dosing (e.g., Once Weekly) Dosing->Efficacy Maintains Dosing->Toxicity Allows Recovery From

References

Addressing variability in Enitociclib response across cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enitociclib. The information is designed to help address the variability in response observed across different cell lines and to assist in interpreting experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), which plays a crucial role in regulating transcriptional elongation.[2] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[3][4] This leads to a reduction in the transcription of short-lived messenger RNAs (mRNAs), particularly those encoding key oncogenes such as MYC and anti-apoptotic proteins like MCL-1.[3][5][6] The subsequent depletion of these critical survival proteins induces cell cycle arrest and apoptosis in cancer cells that are dependent on high levels of transcriptional activity.[3][7]

Q2: In which cancer types has this compound shown preclinical or clinical activity?

This compound has demonstrated significant preclinical and/or clinical activity in a range of hematological malignancies and solid tumors. These include:

  • Multiple Myeloma (MM)[3][8]

  • MYC-driven lymphomas, such as Double-Hit Diffuse Large B-cell Lymphoma (DH-DLBCL)[9][10]

  • Mantle Cell Lymphoma (MCL)[5][6]

  • Leukemia[11]

Q3: What are the known biomarkers for sensitivity to this compound?

The primary biomarker for sensitivity to this compound and other CDK9 inhibitors is high expression of the MYC oncogene.[12] Cell lines that are "transcriptionally addicted" and rely on high levels of MYC for their survival are generally more sensitive to CDK9 inhibition.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Problem 1: High variability or lack of expected cytotoxicity in our cell line.

Possible Cause 1: Intrinsic Resistance.

  • Low MYC Expression: Your cell line may not be dependent on MYC for survival.

    • Recommendation: Perform a baseline western blot or qPCR to determine the endogenous expression level of MYC in your cell line. Compare this to sensitive control cell lines if available.

  • Pre-existing CDK9 Mutations: Although rare, a pre-existing single nucleotide polymorphism (SNP) in the CDK9 gene (e.g., rs1158106390) can result in the L156F amino acid substitution, which confers resistance.[11][12]

  • Robust Survival Pathways: The cell line may have strong alternative survival pathways that are not dependent on the transcriptional targets of CDK9.

Possible Cause 2: Experimental Variables.

  • Cell Culture Conditions: Ensure consistent cell passage number and confluency at the time of treatment. Prolonged culturing can alter the phenotype and drug sensitivity of cell lines.[8]

  • Compound Solubility and Stability: this compound is typically dissolved in DMSO. Ensure the stock solution is fully dissolved and use fresh dilutions for each experiment. The final DMSO concentration in your assay should be low (e.g., <0.1%) and consistent across all conditions.[8]

Problem 2: Western blot results do not show the expected decrease in downstream targets (e.g., p-RNAPII, MYC, MCL-1).

Possible Cause 1: Suboptimal Treatment Conditions.

  • Time course: The downregulation of different proteins occurs over different time courses. Phosphorylation of RNAPII is a very early event, while the depletion of MYC and MCL-1 proteins may take longer.

    • Recommendation: Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal time point for observing the desired effect in your cell line.

  • Concentration: The concentration of this compound may be too low to achieve sufficient target inhibition.

    • Recommendation: Perform a dose-response experiment to identify the optimal concentration.

Possible Cause 2: Acquired Resistance.

  • On-Target Mutation: Prolonged exposure to this compound can lead to the selection of cells with mutations in the CDK9 kinase domain, such as the L156F mutation, which prevents inhibitor binding.[11]

  • Bypass Signaling: Resistant cells can upregulate parallel survival pathways. For example, activation of the MAPK/ERK pathway can lead to the stabilization of MCL-1 protein, counteracting the effect of transcriptional inhibition.

Problem 3: Inconsistent IC50 values in cell viability assays.

Possible Cause 1: Assay-related variability.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results.

  • Assay Duration: The length of exposure to this compound will influence the IC50 value. A 96-hour incubation is commonly used for MM cell lines.[3]

  • Reagent Quality: Ensure that reagents for viability assays (e.g., MTT, Alamar Blue, CellTiter-Glo) are within their expiration date and properly stored.

Possible Cause 2: Cell line heterogeneity.

  • The cell line may consist of a mixed population with varying sensitivities to this compound.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Multiple Myeloma
NCI-H929Multiple Myeloma36 - 78
OPM-2Multiple Myeloma36 - 78
U266B1Multiple Myeloma36 - 78
MM1.SMultiple Myeloma36 - 78
Lymphoma
SU-DHL-4Diffuse Large B-cell Lymphoma43 - 152
SU-DHL-10Diffuse Large B-cell Lymphoma43 - 152
Various MCL cell linesMantle Cell Lymphoma32 - 172
Various DLBCL cell linesDiffuse Large B-cell Lymphoma32 - 172
Leukemia
MOLM13Acute Myeloid Leukemia29

Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.[1][3][5][6][9]

Experimental Protocols

1. Cell Viability Assay (Alamar Blue)

This protocol is adapted from studies on multiple myeloma cell lines.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to each well to achieve final concentrations ranging from 12.5 to 200 nM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Incubation: Incubate the plate for 96 hours at 37°C in a humidified incubator with 5% CO₂.

  • Measurement: Add Alamar Blue reagent according to the manufacturer's instructions and incubate for an additional 4-6 hours. Measure fluorescence or absorbance using a plate reader.

  • Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.

2. Western Blot for Target Modulation

This protocol is a general guideline for assessing the levels of p-RNAPII, MYC, and MCL-1.

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with this compound at the desired concentrations and for the appropriate duration (e.g., 6-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-RNAPII (Ser2), MYC, MCL-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Apoptosis Assay (Annexin V/PI Staining)

This protocol provides a general framework for detecting apoptosis by flow cytometry.[13][14][15][16]

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for a duration sufficient to induce apoptosis (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Enitociclib_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates This compound This compound This compound->PTEFb Inhibits pRNAPII p-RNA Pol II (Ser2) mRNA mRNA (MYC, MCL-1) pRNAPII->mRNA Transcriptional Elongation DNA DNA DNA->RNAPII Binds Ribosome Ribosome mRNA->Ribosome Translation Protein Oncogenic Proteins (MYC, MCL-1) Ribosome->Protein Apoptosis Apoptosis Protein->Apoptosis Depletion leads to

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Culture (Select appropriate cell line) Treatment Treat with this compound (Dose-response & Time-course) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., Alamar Blue, MTT) Treatment->Viability Western Western Blot (p-RNAPII, MYC, MCL-1) Treatment->Western Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis IC50 Determine IC50 Viability->IC50 Target_Modulation Assess Target Modulation Western->Target_Modulation Apoptosis_Quant Quantify Apoptosis Apoptosis->Apoptosis_Quant Conclusion Correlate with Cell Line Characteristics (e.g., MYC status) IC50->Conclusion Target_Modulation->Conclusion Apoptosis_Quant->Conclusion

Caption: General Experimental Workflow.

Troubleshooting_Logic cluster_intrinsic Intrinsic Resistance Factors cluster_experimental Experimental Variables cluster_acquired Acquired Resistance Mechanisms Start Inconsistent or Unexpected This compound Response Check_Intrinsic Check for Intrinsic Resistance Start->Check_Intrinsic Check_Experimental Review Experimental Parameters Start->Check_Experimental Check_Acquired Consider Acquired Resistance Start->Check_Acquired MYC_status Low MYC expression? Check_Intrinsic->MYC_status CDK9_mutation Pre-existing CDK9 mutation? Check_Intrinsic->CDK9_mutation Bypass_pathways Active bypass pathways? Check_Intrinsic->Bypass_pathways Cell_conditions Consistent cell culture? Check_Experimental->Cell_conditions Compound_prep Proper compound handling? Check_Experimental->Compound_prep Assay_protocol Optimized assay protocol? Check_Experimental->Assay_protocol CDK9_L156F CDK9 L156F mutation? Check_Acquired->CDK9_L156F MCL1_stabilization MCL-1 stabilization? Check_Acquired->MCL1_stabilization Outcome Refine Experiment or Select Alternative Model MYC_status->Outcome CDK9_mutation->Outcome Bypass_pathways->Outcome Cell_conditions->Outcome Compound_prep->Outcome Assay_protocol->Outcome CDK9_L156F->Outcome MCL1_stabilization->Outcome

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Strategies to Minimize Enitociclib Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing toxicities associated with the selective CDK9 inhibitor, Enitociclib, in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, a key step in the elongation phase of gene transcription. By inhibiting CDK9, this compound prevents this phosphorylation event, leading to the downregulation of short-lived and highly transcribed genes, including critical oncogenes like MYC and anti-apoptotic proteins such as MCL-1.[1][2][3] This ultimately results in cell cycle arrest and apoptosis in cancer cells that are dependent on these oncogenes for survival.

Q2: What are the primary toxicities observed with this compound in animal models?

A2: Based on preclinical and clinical studies, the most significant dose-limiting toxicity associated with this compound is neutropenia , a decrease in a type of white blood cell.[4] Other potential class-related toxicities of CDK9 inhibitors that researchers should be aware of include gastrointestinal (GI) toxicity , which can manifest as weight loss, diarrhea, or decreased appetite.[5]

Q3: What is a recommended starting dose and schedule for this compound in mouse xenograft models?

A3: Preclinical studies have demonstrated anti-tumor efficacy with a once-weekly intravenous (IV) administration of this compound.[1][2] This intermittent dosing schedule is crucial for providing a therapeutic window, allowing for the recovery of normal tissues, such as hematopoietic progenitor cells, between doses.[6] Commonly reported effective doses in mouse xenograft models range from 10 mg/kg to 15 mg/kg, administered once weekly.[1][2] A dose-finding study is always recommended for new models to establish the maximum tolerated dose (MTD).

Q4: How can I monitor for this compound-induced toxicity in my animal studies?

A4: A comprehensive monitoring plan is essential and should include:

  • Daily Clinical Observations: Monitor for changes in behavior (lethargy, hunched posture), appearance (piloerection), activity levels, and any signs of pain or distress.

  • Body Weight Measurements: Record body weight at least three times per week as a sensitive indicator of general health and potential GI toxicity.

  • Complete Blood Counts (CBCs): Perform CBCs at baseline and regularly throughout the study (e.g., weekly, prior to the next dose) to monitor for myelosuppression, particularly neutropenia. Blood can be collected via tail vein or saphenous vein.

  • Tumor Volume Measurements: Regular measurement of tumor volume is crucial for assessing anti-tumor efficacy in oncology models.

Troubleshooting Guides

Issue 1: Severe Neutropenia Observed

Potential Cause: The dose of this compound is too high for the specific animal model or strain, leading to excessive suppression of hematopoietic progenitor cells.

Troubleshooting Steps:

  • Confirm Neutropenia: If clinical signs of infection (e.g., lethargy, ruffled fur) are observed, or if routine CBC analysis indicates low neutrophil counts, the severity of neutropenia should be confirmed.

  • Dose Interruption/Reduction: For severe (Grade 3 or 4) neutropenia, the next dose of this compound should be withheld until neutrophil counts recover to an acceptable level (Grade 2 or lower). Once recovered, consider resuming treatment at a reduced dose (e.g., a 25-50% reduction from the previous dose).

  • Supportive Care:

    • G-CSF Administration: In cases of severe neutropenia, the administration of recombinant murine Granulocyte-Colony Stimulating Factor (G-CSF) can be considered to accelerate neutrophil recovery. A typical dose is 5 µg/kg, administered subcutaneously once daily until neutrophil counts normalize.

    • Prophylactic Antibiotics: To prevent opportunistic infections in neutropenic animals, the use of broad-spectrum antibiotics may be warranted. This should be done in consultation with a veterinarian to select an appropriate agent and dosing regimen.

  • Refine Dosing Schedule: If neutropenia is recurrent, consider increasing the interval between doses (e.g., from once weekly to every 10 days) to allow for a longer recovery period.

Issue 2: Significant Body Weight Loss

Potential Cause: Gastrointestinal (GI) toxicity, leading to decreased appetite, dehydration, or diarrhea.

Troubleshooting Steps:

  • Assess Severity: Quantify the percentage of body weight loss. A weight loss of 15-20% or more is considered severe and requires immediate intervention.

  • Supportive Care:

    • Hydration: Provide subcutaneous fluids (e.g., sterile saline or Lactated Ringer's solution) to combat dehydration.

    • Nutritional Support: Offer highly palatable and easily digestible food, such as hydrogels or wet mash, to encourage eating.

  • Dose Modification: If significant weight loss persists, a dose reduction of this compound for subsequent treatments is recommended.

  • Vehicle Control Check: Ensure that the vehicle used for this compound formulation is not contributing to the observed toxicity. Administer the vehicle alone to a control group of animals to rule out any vehicle-specific effects.

Quantitative Data Summary

Table 1: Recommended Monitoring Schedule and Parameters for this compound Animal Studies

FrequencyMonitoring ParameterPurpose
DailyClinical Observations (activity, posture, fur condition)General health and well-being assessment
3 times per weekBody WeightIndicator of general health and GI toxicity
Weekly (pre-dose)Complete Blood Count (CBC) with differentialMonitoring for neutropenia and myelosuppression
2-3 times per weekTumor VolumeEfficacy assessment
End of StudySerum Chemistry and Histopathology of major organsComprehensive toxicity profiling

Table 2: Grading of Neutropenia in Mice and Recommended Actions

GradeAbsolute Neutrophil Count (ANC) (x 10³/µL)Recommended Action
11.0 - < 1.5Continue treatment and monitoring
20.75 - < 1.0Continue treatment with increased monitoring
30.5 - < 0.75Withhold this compound until recovery to Grade ≤ 2, then resume at the same or reduced dose
4< 0.5Withhold this compound until recovery to Grade ≤ 2, resume at a reduced dose. Consider supportive care.

Note: These ANC ranges are approximate and may vary slightly depending on the specific mouse strain and institutional guidelines.

Experimental Protocols

Protocol 1: this compound Administration in a Mouse Xenograft Model

  • Compound Formulation:

    • Prepare a stock solution of this compound in a suitable solvent such as DMSO.

    • For intravenous (IV) administration, the stock solution can be further diluted in a vehicle such as 30% or 60% PEG400 in 10% ethanol and water for injection. The final concentration of DMSO should be minimized.

    • The formulation should be prepared fresh for each day of dosing.

  • Dosing:

    • Administer this compound intravenously via the tail vein.

    • A typical dosing schedule is once weekly for a specified number of weeks (e.g., 3 weeks).

    • Dose levels of 10 mg/kg and 15 mg/kg have been shown to be effective in preclinical models.[1][2]

  • Monitoring:

    • Follow the monitoring schedule outlined in Table 1.

    • Euthanize animals if they meet pre-defined humane endpoints, such as excessive weight loss or tumor burden.

Visualizations

Enitociclib_Mechanism_of_Action cluster_0 P-TEFb Complex CDK9 CDK9 RNAPII RNA Polymerase II (Paused) CDK9->RNAPII Phosphorylation CyclinT Cyclin T This compound This compound This compound->CDK9 Inhibition Elongation Transcriptional Elongation RNAPII->Elongation Oncogenes Transcription of MYC, MCL-1, etc. Elongation->Oncogenes Apoptosis Apoptosis Oncogenes->Apoptosis Suppression leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start of Study: Tumor Cell Implantation randomization Tumor Establishment & Randomization into Groups start->randomization dosing Weekly IV Dosing: - Vehicle Control - this compound (e.g., 15 mg/kg) randomization->dosing monitoring Ongoing Monitoring: - Body Weight (3x/week) - Tumor Volume (2-3x/week) - Clinical Observations (Daily) dosing->monitoring cbc Weekly Pre-Dose Complete Blood Count (CBC) monitoring->cbc Weekly endpoint End of Study or Humane Endpoint Met monitoring->endpoint cbc->dosing Inform Dose Adjustment

Caption: Experimental workflow for this compound in vivo studies.

Troubleshooting_Logic observation Adverse Event Observed? (e.g., >15% Weight Loss, Severe Lethargy) neutropenia Severe Neutropenia? observation->neutropenia Yes gi_toxicity Signs of GI Toxicity? observation->gi_toxicity No withhold Withhold Next Dose neutropenia->withhold Yes gi_toxicity->withhold Yes supportive_care_neutropenia Supportive Care: - G-CSF - Antibiotics withhold->supportive_care_neutropenia If Neutropenia supportive_care_gi Supportive Care: - Fluids - Nutritional Support withhold->supportive_care_gi If GI Toxicity resume_reduced Resume at Reduced Dose (e.g., 25-50% reduction) supportive_care_neutropenia->resume_reduced Upon Recovery supportive_care_gi->resume_reduced Upon Recovery

Caption: Troubleshooting logic for managing this compound toxicity.

References

Technical Support Center: Troubleshooting Inconsistent Western Blot Results for p-RNA Pol II after Enitociclib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Enitociclib in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when performing Western blots for phosphorylated RNA Polymerase II (p-RNA Pol II) following treatment with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on p-RNA Pol II levels?

A1: this compound is a selective inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2][3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II at Serine 2 (Ser2) and Serine 5 (Ser5).[1][4][5] Therefore, treatment with this compound is expected to decrease the levels of phosphorylated RNA Pol II (p-RNA Pol II) at these sites in a dose- and time-dependent manner.[1]

Q2: Should I expect to see a change in total RNA Pol II levels after this compound treatment?

A2: The primary mechanism of this compound is the inhibition of RNA Pol II phosphorylation, not the degradation of the entire protein. Therefore, you should not expect a significant change in the total RNA Pol II levels, especially at early time points. Detecting total RNA Pol II is crucial as it serves as a loading control to ensure that any observed decrease in p-RNA Pol II is a direct result of this compound's inhibitory activity and not due to variations in sample loading.[6]

Q3: Why am I seeing inconsistent or no change in p-RNA Pol II levels after this compound treatment?

A3: Inconsistent results can arise from several factors, ranging from experimental design to technical execution of the Western blot. Common issues include suboptimal drug concentration or treatment time, inefficient cell lysis leading to protein degradation, and problems with antibody specificity or the blotting procedure itself. The troubleshooting guides below provide detailed steps to identify and resolve these issues.

Q4: What are the critical reagents and steps for a successful p-RNA Pol II Western blot?

A4: Key considerations for detecting phosphorylated proteins like p-RNA Pol II include:

  • Phosphatase Inhibitors: Their inclusion in the lysis buffer is essential to prevent the rapid dephosphorylation of your target protein by endogenous phosphatases upon cell lysis.[7][8]

  • Blocking Buffer: Use of Bovine Serum Albumin (BSA) is generally recommended over non-fat dry milk for blocking.[7][9] Milk contains phosphoproteins, such as casein, which can lead to high background noise.[7][8]

  • Antibodies: Use antibodies that are highly specific for the phosphorylated form of RNA Pol II you are investigating (e.g., phospho-Ser2 or phospho-Ser5).[6]

  • Loading Controls: It is critical to probe for both total RNA Pol II and a housekeeping protein (e.g., β-actin, GAPDH) to normalize your data and ensure the observed changes are specific to the phosphorylation event.[1][6]

Troubleshooting Guides

Guide 1: Issues with Drug Treatment and Sample Preparation
Problem Potential Cause Recommended Solution
No change in p-RNA Pol II levels Suboptimal this compound concentration or treatment duration. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. Published studies have used concentrations in the range of 0.25 to 1 µM for up to 48 hours.[10]
Ineffective drug activity. Ensure the this compound stock solution is prepared correctly and has not expired. Test the drug on a sensitive positive control cell line if available.
Weak or absent p-RNA Pol II signal Rapid dephosphorylation during sample preparation. Always use ice-cold buffers and add a fresh cocktail of phosphatase and protease inhibitors to your lysis buffer immediately before use.[11]
Protein degradation. Minimize the time between cell harvesting, lysis, and sample denaturation. Keep samples on ice at all times.[12]
Inconsistent results between biological replicates Variability in cell culture conditions. Ensure consistent cell density, passage number, and treatment conditions across all replicates.
Inconsistent sample handling. Standardize the sample preparation protocol, including lysis time, centrifugation speed, and protein quantification method.
Guide 2: Issues with Western Blotting Technique
Problem Potential Cause Recommended Solution
High background Inappropriate blocking agent. Use 3-5% BSA in TBST for blocking instead of non-fat dry milk to avoid cross-reactivity with phospho-specific antibodies.[8][9]
Antibody concentration too high. Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background.[12][13]
Insufficient washing. Increase the number and duration of washes with TBST after antibody incubations to remove non-specifically bound antibodies.[13]
Weak or no signal Low abundance of p-RNA Pol II. Increase the amount of total protein loaded per lane (e.g., 30-50 µg).[6][12] You can also consider methods to enrich for your phosphoprotein.[6]
Poor antibody performance. Ensure your primary antibody is validated for Western blotting and specific to the phosphorylation site of interest. Check the manufacturer's datasheet for recommended dilutions and protocols.
Inefficient protein transfer. Verify transfer efficiency by staining the membrane with Ponceau S after transfer and the gel with Coomassie Blue to check for remaining proteins.[14] Optimize transfer time and voltage, especially for a large protein like RNA Pol II.
Non-specific bands Antibody cross-reactivity. Use a highly specific monoclonal antibody. If using a polyclonal, consider affinity-purified options. Run a negative control (e.g., lysate from untreated cells) to identify non-specific bands.[15]
Protein degradation. The presence of smaller, non-specific bands could indicate protein degradation. Ensure proper sample handling with protease inhibitors.[15]

Experimental Protocols

Detailed Western Blot Protocol for p-RNA Pol II
  • Cell Treatment: Plate cells to achieve 70-80% confluency. Treat with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[4]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.[5]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[5]

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

    • Transfer proteins to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[4]

    • Incubate the membrane with the primary antibody against p-RNA Pol II (e.g., phospho-Ser2) diluted in the blocking buffer, typically overnight at 4°C with gentle agitation.[5]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[4]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing:

    • To normalize the p-RNA Pol II signal, the membrane can be stripped and re-probed for total RNA Pol II and/or a loading control like β-actin.[4]

Visualizations

Enitociclib_Pathway cluster_0 P-TEFb Complex CDK9 CDK9 RNAPolII RNA Pol II CDK9->RNAPolII Phosphorylates CyclinT Cyclin T pRNAPolII p-RNA Pol II (Ser2/Ser5) RNAPolII->pRNAPolII Transcription Transcriptional Elongation pRNAPolII->Transcription Promotes This compound This compound This compound->CDK9 Inhibits

Caption: this compound inhibits CDK9, preventing RNA Pol II phosphorylation and subsequent transcriptional elongation.

Troubleshooting_Workflow Start Inconsistent p-RNA Pol II Western Blot Results Check_Treatment Verify this compound Concentration & Time Start->Check_Treatment Check_Lysis Assess Sample Prep: Phosphatase/Protease Inhibitors? Check_Treatment->Check_Lysis [OK] Optimize_Treatment Perform Dose-Response & Time-Course Check_Treatment->Optimize_Treatment [Issue Found] Check_Blotting Review WB Protocol: Blocking, Antibodies, Washes Check_Lysis->Check_Blotting [OK] Optimize_Lysis Use Fresh Inhibitors, Keep Samples Cold Check_Lysis->Optimize_Lysis [Issue Found] Optimize_Blotting Use BSA for Blocking, Titrate Antibodies, Increase Washes Check_Blotting->Optimize_Blotting [Issue Found] No_Signal Weak or No Signal? Check_Blotting->No_Signal [OK] Re_run_Experiment Re-run Experiment Optimize_Treatment->Re_run_Experiment Optimize_Lysis->Re_run_Experiment Optimize_Blotting->Re_run_Experiment Increase_Loading Increase Protein Load, Check Transfer Efficiency No_Signal->Increase_Loading [Yes] High_Background High Background? No_Signal->High_Background [No] Increase_Loading->Re_run_Experiment High_Background->Re_run_Experiment [No] Adjust_Blocking_Ab Optimize Blocking & Antibody Dilutions High_Background->Adjust_Blocking_Ab [Yes] Adjust_Blocking_Ab->Re_run_Experiment

Caption: A logical workflow to troubleshoot inconsistent Western blot results for p-RNA Pol II.

References

Validation & Comparative

Enitociclib vs. Other CDK9 Inhibitors in DLBCL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diffuse Large B-cell Lymphoma (DLBCL), the most common type of non-Hodgkin lymphoma, remains a significant clinical challenge, particularly in relapsed or refractory (R/R) cases. A key dependency in many DLBCL subtypes, especially those driven by MYC overexpression like Double-Hit DLBCL (DH-DLBCL), is the transcriptional machinery controlled by Cyclin-Dependent Kinase 9 (CDK9). CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), which phosphorylates RNA Polymerase II (Pol II) to enable transcriptional elongation of short-lived anti-apoptotic proteins and oncoproteins, most notably MYC and MCL1. This dependency makes CDK9 a compelling therapeutic target.

Enitociclib (formerly VIP152) is a selective CDK9 inhibitor that has shown clinical activity in DH-DLBCL. This guide provides an objective comparison of this compound against other CDK9 inhibitors that have been evaluated in DLBCL and other hematologic malignancies, supported by preclinical and clinical data.

Mechanism of Action: CDK9 Inhibition

CDK9, in complex with its regulatory partner Cyclin T, forms the P-TEFb complex. P-TEFb is crucial for releasing promoter-proximally paused RNA Pol II, a critical checkpoint in transcription. It achieves this by phosphorylating the C-terminal domain (CTD) of Pol II at the Serine 2 (Ser2) position. This phosphorylation event switches the polymerase into its productive elongation phase, leading to the synthesis of full-length mRNAs for critical survival proteins. In cancers like MYC-driven DLBCL, tumor cells are addicted to the constant replenishment of proteins with short half-lives, such as MYC and MCL1. By inhibiting CDK9, drugs like this compound prevent Ser2 phosphorylation, halt transcriptional elongation, and cause the rapid depletion of these oncoproteins, ultimately leading to tumor cell apoptosis.

CDK9_Pathway cluster_0 Nucleus PTEFb P-TEFb Complex (CDK9 + Cyclin T) RNAPII_Paused RNA Pol II (Paused) PTEFb->RNAPII_Paused Phosphorylates Ser2 of CTD RNAPII_Elongating RNA Pol II (Elongating) RNAPII_Paused->RNAPII_Elongating Release & Elongation DNA DNA (Promoter Region) DNA->RNAPII_Paused Transcription Initiation mRNA mRNA Transcripts (MYC, MCL1) RNAPII_Elongating->mRNA Transcription Proteins Oncoproteins (MYC, MCL1) mRNA->Proteins Translation Apoptosis Apoptosis Proteins->Apoptosis Inhibition of Inhibitor This compound & Other CDK9 Inhibitors Inhibitor->PTEFb Inhibits Kinase Activity

Caption: Mechanism of Action of CDK9 Inhibitors in DLBCL.

Comparative Preclinical Efficacy

The in vitro potency of CDK9 inhibitors is a key indicator of their potential therapeutic activity. This is typically measured by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in cell viability or apoptosis assays across various DLBCL cell lines.

InhibitorCell Line(s)Assay TypeIC50 / EC50 (nM)Reference(s)
This compound SU-DHL-4 (GCB)Cell Viability43[1]
SU-DHL-10 (GCB)Cell Viability74[1]
Panel of 35 Lymphoma LinesCell Viability43 - 152[2]
Panel of MCL & DLBCL LinesCell Viability32 - 172[3]
AZD4573 Hematologic Cancer PanelCaspase Activation (6h)Median EC50 = 30[4]
Hematologic Cancer PanelViability (24h)Median GI50 = 11[4]
Alvocidib Cutaneous T-cell Lymphoma (Hut78)Cell Viability94[5]
Various Tumor LinesCell Viability16 - 130[6]
Voruciclib AML Cell LinesApoptosis (Annexin V)Active at ~1000 nM[7]

Note: Direct comparison of absolute IC50/EC50 values across different studies should be done with caution due to variations in experimental conditions (e.g., assay duration, cell density, reagent batches).

Summary of Preclinical Findings:

  • This compound demonstrates potent, nanomolar-range activity across a variety of DLBCL and other lymphoma cell lines.[1][2][3]

  • AZD4573 is a highly potent inhibitor, showing strong induction of apoptosis and loss of viability at low nanomolar concentrations across a broad panel of hematologic cancer cells.[4]

  • Alvocidib (Flavopiridol) , a broader spectrum CDK inhibitor, also shows potent nanomolar activity but is less selective than newer agents.[5][6]

  • Voruciclib has demonstrated preclinical activity in DLBCL models, where it effectively represses MCL-1 expression.[7]

Comparative Clinical Performance

The ultimate measure of a drug's utility is its performance in clinical trials. Below is a summary of available clinical data for CDK9 inhibitors in patients with DLBCL and other R/R lymphomas.

Inhibitor / RegimenTrial IdentifierPatient Population (DLBCL focus)Key Efficacy ResultsReference(s)
This compound (monotherapy)NCT02635672R/R DH-DLBCL2 of 7 patients achieved complete metabolic remission.[2]
This compound + Venetoclax + PrednisoneNCT05371054R/R DH-DLBCL1 of 2 patients achieved a Partial Response (PR).[8]
AZD4573 + AcalabrutinibNCT04630756R/R DLBCL (heavily pretreated)Overall (24 pts): ORR 50.0%, CR 25.0%.[9]
Voruciclib (monotherapy)NCT03547115R/R B-cell Malignancies (incl. 9 DLBCL)No objective responses reported in DLBCL; stable disease observed.[3]
Alvocidib (monotherapy)NCT00445341R/R DLBCL & MCL2 of 26 patients achieved a Partial Response (PR).[5]

Summary of Clinical Findings:

  • This compound has demonstrated single-agent activity leading to durable complete remissions in a subset of patients with aggressive DH-DLBCL.[2] Early data also suggests promising activity in combination regimens.[8][10]

  • The combination of AZD4573 and Acalabrutinib shows encouraging response rates, including complete responses, in a heavily pretreated R/R DLBCL population, including those who have failed prior CAR-T therapy.[9][11][12]

  • Voruciclib as a monotherapy was well-tolerated but showed limited efficacy in R/R B-cell malignancies in its Phase 1 trial; it is now being explored in combination with venetoclax.[3][13]

  • Alvocidib has shown modest clinical activity in DLBCL, but its broader kinase profile may contribute to a more challenging toxicity profile.[5]

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate assessment and comparison of drug candidates.

Cell Viability Assay (IC50 Determination)

This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay, a common method for determining the number of viable cells in culture based on ATP quantification.

Cell_Viability_Workflow cluster_workflow CellTiter-Glo® Assay Workflow arrow arrow A 1. Seed DLBCL Cells (e.g., 100µL in 96-well plate) B 2. Add Test Compounds (this compound vs. Others at various concentrations) A->B C 3. Incubate (e.g., 72-96 hours) B->C D 4. Equilibrate Plate (30 min at Room Temp) C->D E 5. Add CellTiter-Glo® Reagent (Volume equal to culture volume, e.g., 100µL) D->E F 6. Mix & Incubate (2 min shake, 10 min incubation) E->F G 7. Measure Luminescence (Plate Reader) F->G H 8. Data Analysis (Normalize to control, plot dose-response curve to calculate IC50) G->H

Caption: Workflow for a cell viability and IC50 determination assay.

Detailed Steps:

  • Cell Seeding: Plate DLBCL cells in opaque-walled 96-well plates at a predetermined density in 100 µL of culture medium. Include wells with medium only for background measurement.[14]

  • Compound Addition: Add serial dilutions of the CDK9 inhibitors to the experimental wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired period (e.g., 72-96 hours) under standard cell culture conditions.

  • Reagent Preparation & Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the culture volume in each well (e.g., 100 µL).[15]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Measurement: Record luminescence using a plate luminometer.

  • Analysis: After subtracting the background, normalize the data to the vehicle control wells. Plot the percent viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

Western Blot for Pharmacodynamic Markers (p-Ser2-RNAPII, MYC, MCL1)

This protocol is used to detect changes in protein levels to confirm the mechanism of action of the CDK9 inhibitors.

Detailed Steps:

  • Cell Treatment & Lysis: Treat DLBCL cells with the CDK9 inhibitor for a specified time (e.g., 4-6 hours). Wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-Ser2-RNAPII, anti-MYC, anti-MCL1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Detailed Steps:

  • Cell Treatment & Harvesting: Treat DLBCL cells with the CDK9 inhibitor for the desired duration. Harvest both adherent and suspension cells and collect them by centrifugation.[15]

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC) and a viability dye like Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic or necrotic cells are positive for both.[15]

Conclusion

The inhibition of CDK9 is a clinically validated and promising therapeutic strategy for MYC-driven DLBCL.

  • This compound stands out as a selective CDK9 inhibitor with demonstrated single-agent clinical efficacy, inducing durable complete remissions in a subset of patients with high-risk DH-DLBCL. Its favorable safety profile makes it a strong candidate for combination therapies.[2][10]

  • AZD4573 is another potent and selective CDK9 inhibitor that has shown impressive response rates in combination with the BTK inhibitor acalabrutinib in a heavily pretreated R/R DLBCL population.[9]

  • Older, less selective CDK inhibitors like Alvocidib have shown limited activity and may be associated with greater toxicity.

  • Other selective inhibitors like Voruciclib are in earlier stages of clinical development for DLBCL, with their potential likely to be realized in combination regimens.[3]

For drug development professionals, the data suggests that high selectivity for CDK9 over other CDK isoforms is a critical attribute for maximizing the therapeutic window. The rapid, on-target effects of these inhibitors on MYC and MCL1 levels provide clear pharmacodynamic biomarkers for clinical trials. Future research will likely focus on identifying patient populations most likely to respond and on developing rational combination strategies, such as pairing CDK9 inhibitors with BCL2 inhibitors like venetoclax, to overcome resistance mechanisms.

References

Preclinical Synergy of Enitociclib and BCL-2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical evidence supporting the synergistic combination of enitociclib, a selective CDK9 inhibitor, with BCL-2 inhibitors like venetoclax. The combination has demonstrated promising results in various hematological malignancy models by targeting key survival and resistance pathways. This document summarizes the quantitative data, details the experimental methodologies used in these studies, and visualizes the underlying mechanisms of action and experimental designs.

Data Presentation: Quantitative Synergy Analysis

The combination of this compound and the BCL-2 inhibitor venetoclax has been evaluated across various preclinical models of hematological cancers, consistently demonstrating synergistic or additive effects. The data below summarizes key findings from in vitro studies.

Cell LineCancer TypeThis compound IC50 (nM)Synergy AssessmentSynergy Score (ZIP Method)Key FindingsReference
NCI-H929Multiple Myeloma36 - 78Synergy with Venetoclax>10Significant cytotoxic activity and synergistic effects observed at pharmacologically relevant concentrations.[1]
MM.1SMultiple Myeloma36 - 78Synergy with Venetoclax>10This compound demonstrates potent single-agent activity and synergy with venetoclax.[1]
OPM-2Multiple Myeloma36 - 78Synergy with Venetoclax>10The combination shows enhanced killing of myeloma cells.[1]
U266B1Multiple Myeloma36 - 78Synergy with Venetoclax>10Synergistic interaction confirmed by SynergyFinder analysis.[1]
JJN-3Multiple MyelomaNot SpecifiedModest Additive Effects with Venetoclax<10The combination resulted in modest additive effects in this cell line.[2]
KMT2A-r leukemic cellsInfant LeukemiaNot SpecifiedPotentiates Venetoclax CytotoxicityNot SpecifiedThis compound potentiates the cytotoxicity of venetoclax in relatively resistant cells.[3]
SU-DHL-4Diffuse Large B-cell Lymphoma32 - 172Not SpecifiedNot SpecifiedThis compound is highly potent in lymphoma cell lines.[4]
SU-DHL-10Diffuse Large B-cell LymphomaNot SpecifiedNot SpecifiedNot SpecifiedThis compound treatment leads to tumor growth inhibition in vivo.[5][6]
AML cell linesAcute Myeloid LeukemiaNot SpecifiedSynergistic with VenetoclaxNot SpecifiedA similar CDK9 inhibitor (voruciclib) showed synergy with venetoclax by downregulating Mcl-1 and c-Myc.[7]

Signaling Pathway and Mechanism of Synergy

The synergistic interaction between this compound and BCL-2 inhibitors stems from their complementary mechanisms of action targeting cancer cell survival pathways. This compound, a selective CDK9 inhibitor, blocks the transcription of short-lived anti-apoptotic proteins, most notably MCL-1 and the oncoprotein MYC.[2][3][5] BCL-2 inhibitors, such as venetoclax, directly bind to and inhibit the anti-apoptotic protein BCL-2, releasing pro-apoptotic proteins to initiate cell death.[8][9][10]

A key mechanism of resistance to BCL-2 inhibitors is the upregulation of other anti-apoptotic proteins, particularly MCL-1.[11] By downregulating MCL-1 transcription, this compound effectively dismantles this resistance mechanism, thereby sensitizing cancer cells to BCL-2 inhibition and leading to a potent synergistic anti-tumor effect.

Synergy_Mechanism This compound This compound CDK9 CDK9 This compound->CDK9 Inhibits RNAPII RNA Polymerase II (p-Ser2/Ser5) CDK9->RNAPII Phosphorylates Transcription Gene Transcription RNAPII->Transcription Initiates MCL1 MCL1 Transcription->MCL1 Produces MYC MYC Transcription->MYC Produces BCL2_Inhibitor BCL2 Inhibitor (e.g., Venetoclax) BCL2 BCL2 BCL2_Inhibitor->BCL2 Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (BAX, BAK) BCL2->Pro_Apoptotic Sequesters Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induces MCL1->Pro_Apoptotic Inhibits

Synergistic Mechanism of this compound and BCL-2 Inhibitors.

Experimental Protocols

The preclinical studies assessing the synergy between this compound and BCL-2 inhibitors employ a range of standard in vitro and in vivo assays.

1. Cell Viability Assays:

  • Purpose: To determine the cytotoxic effects of single-agent and combination treatments.

  • Method:

    • Cancer cell lines (e.g., NCI-H929, MM.1S, OPM-2, U266B1) are seeded in 96-well plates.[1]

    • Cells are treated with a dilution series of this compound, a BCL-2 inhibitor, or the combination of both for a specified duration (e.g., 96 hours).[1]

    • Cell viability is assessed using reagents like Alamar Blue.[1][12]

    • IC50 values (the concentration of a drug that inhibits cell growth by 50%) are calculated.

    • Synergy is quantified using software like SynergyFinder, which calculates synergy scores based on models such as Zero Interaction Potency (ZIP).[1]

2. Apoptosis Assays:

  • Purpose: To confirm that cell death occurs via apoptosis.

  • Method:

    • Cells are treated with the drugs for a defined period (e.g., 6, 24 hours).[2]

    • Apoptosis induction is measured by detecting the cleavage of apoptosis markers like caspase-3 and PARP via Western blotting.[1][2]

    • A dose-dependent increase in these cleaved proteins indicates apoptosis.

3. Western Blotting:

  • Purpose: To analyze the expression levels of key proteins involved in the signaling pathways.

  • Method:

    • Cells are treated with this compound, a BCL-2 inhibitor, or the combination for a specified time (e.g., 24 hours).[1]

    • Cell lysates are prepared, and proteins are separated by gel electrophoresis and transferred to a membrane.

    • The membrane is probed with antibodies specific for target proteins such as phosphorylated RNA Polymerase II (Ser2/Ser5), MYC, MCL-1, and cleaved caspase-3/PARP to assess target engagement and downstream effects.[1][2]

4. In Vivo Xenograft Models:

  • Purpose: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.

  • Method:

    • Immunocompromised mice (e.g., SCID/Beige) are subcutaneously or intravenously injected with human cancer cells (e.g., JJN-3, NCI-H929, OPM-2).[1]

    • Once tumors are established, mice are treated with this compound (e.g., 15 mg/kg intravenously), a BCL-2 inhibitor, or the combination, following a specific dosing schedule.[1]

    • Tumor growth is monitored over time, and animal survival is recorded.[1]

    • Mechanism of action can be confirmed by analyzing tumor tissues for target protein modulation at different time points after treatment.[2]

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Validation Cell_Culture Cell Culture (Hematological Malignancy Lines) Treatment Drug Treatment (this compound, BCL2i, Combo) Cell_Culture->Treatment Viability Cell Viability Assay (IC50, Synergy Score) Treatment->Viability Apoptosis Apoptosis Assay (Cleaved Caspase-3/PARP) Treatment->Apoptosis Western_Blot Western Blot (pRNAPII, MYC, MCL1) Treatment->Western_Blot Xenograft Xenograft Model (e.g., Mouse with MM tumors) Viability->Xenograft Positive Data Leads to InVivo_Treatment In Vivo Dosing (Vehicle, this compound, BCL2i, Combo) Xenograft->InVivo_Treatment Efficacy Efficacy Assessment (Tumor Volume, Survival) InVivo_Treatment->Efficacy PD_Analysis Pharmacodynamic Analysis (Tumor Biomarkers) InVivo_Treatment->PD_Analysis

General Experimental Workflow for Synergy Assessment.

Logical Relationship: Overcoming Resistance

The combination of this compound and a BCL-2 inhibitor represents a rational therapeutic strategy. BCL-2 inhibitors are highly effective in cancers dependent on BCL-2 for survival. However, both intrinsic and acquired resistance, often mediated by the upregulation of MCL-1, can limit their efficacy. This compound directly addresses this liability.

Logical_Relationship cluster_combo Combination Therapy BCL2i BCL2 Inhibitor (Venetoclax) Tumor_Cell Tumor Cell BCL2i->Tumor_Cell Targets BCL2 Apoptosis Apoptosis Tumor_Cell->Apoptosis Leads to Resistance Resistance (MCL1 Upregulation) Tumor_Cell->Resistance Can Develop Synergy Synergistic Apoptosis Resistance->Apoptosis Blocks This compound This compound MCL1_down Downregulation of MCL1 This compound->MCL1_down Causes MCL1_down->Resistance Prevents/Reverses BCL2i_plus_Enito BCL2i + this compound BCL2i_plus_Enito->Synergy

Overcoming BCL-2 Inhibitor Resistance with this compound.

References

Comparative Analysis of Cross-Resistance Profiles of Enitociclib and Other Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cross-resistance patterns of the selective CDK9 inhibitor, Enitociclib. This report details experimental findings on how resistance to this compound impacts the efficacy of other targeted cancer therapies, providing valuable insights for clinical trial design and the development of next-generation cancer treatments.

Introduction

This compound (formerly VIP152/BAY1251152) is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. By inhibiting CDK9, this compound leads to the downregulation of short-lived oncoproteins, such as MYC and MCL-1, and has shown promising clinical activity in various hematological malignancies.[1][2] However, the emergence of drug resistance remains a significant challenge in cancer therapy. Understanding the cross-resistance profile of this compound—whether resistance to it confers resistance to other targeted agents—is crucial for optimizing its clinical use and developing effective combination strategies. This guide provides a comparative analysis of the performance of this compound and other targeted therapies in the context of acquired resistance, supported by experimental data and detailed methodologies.

Mechanisms of Acquired Resistance to this compound

The primary mechanism of acquired resistance to this compound identified to date is the acquisition of a gatekeeper mutation in the kinase domain of CDK9. Specifically, the L156F mutation has been shown to drive resistance by sterically hindering the binding of this compound to the ATP-binding pocket of CDK9.[3][4] This on-target mutation has been identified in in vitro models of acquired resistance.

dot

cluster_0 CDK9 Inhibition by this compound (Sensitive Cells) cluster_1 Resistance to this compound This compound This compound CDK9_WT CDK9 (Wild-Type) This compound->CDK9_WT Binds to ATP pocket PTEFb P-TEFb Complex This compound->PTEFb Inhibits CDK9_WT->PTEFb Forms RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates (Ser2) Transcription Transcriptional Elongation (MYC, MCL-1) PTEFb->Transcription Inhibition of Elongation RNAPII->Transcription Promotes Apoptosis Apoptosis Transcription->Apoptosis Leads to Enitociclib_res This compound CDK9_L156F CDK9 (L156F Mutant) Enitociclib_res->CDK9_L156F Binding Impaired PTEFb_res P-TEFb Complex CDK9_L156F->PTEFb_res Forms RNAPII_res RNA Polymerase II PTEFb_res->RNAPII_res Phosphorylates (Ser2) Transcription_res Transcriptional Elongation (MYC, MCL-1) RNAPII_res->Transcription_res Promotes Cell_Survival Cell Survival Transcription_res->Cell_Survival Leads to

Caption: Mechanism of this compound action and resistance.

Cross-Resistance Profile of this compound-Resistant Models

Current research on cross-resistance in the context of this compound resistance is primarily focused on other CDK9-targeting agents. There is a notable lack of published data on the cross-resistance of this compound-resistant models to other classes of targeted therapies such as BCL-2 inhibitors, BTK inhibitors, or proteasome inhibitors. In fact, existing studies often highlight the synergistic effects of this compound with these agents in sensitive cell lines, suggesting it may be used to overcome resistance to those therapies rather than resistance to this compound conferring cross-resistance.[5][6]

Cross-Resistance to Other CDK9 Inhibitors

Experimental evidence has demonstrated that the L156F mutation in CDK9 confers cross-resistance to other selective CDK9 inhibitors and degraders. In a study utilizing an this compound-resistant acute myeloid leukemia (AML) cell line (MOLM13-BR), researchers observed a significant increase in the half-maximal inhibitory concentration (IC50) for not only this compound (BAY1251152) but also for another CDK9 inhibitor, AZD4573, and a CDK9-targeted PROTAC degrader, THAL-SNS-032.[3]

CompoundTarget(s)MOLM13 (Parental) GI50 (nM)MOLM13-BR (Resistant) GI50 (nM)Drug Resistant Index (DRI)Reference
This compound (BAY1251152) CDK9 ~10 >1000 >100 [3][4]
AZD4573CDK9Not specifiedNot specified, 3-fold decrease in anti-proliferative activity3[3]
THAL-SNS-032CDK9 (Degrader)Not specifiedNot specified, 8-fold decrease in anti-proliferative activity8[3]
IHMT-CDK9-36CDK9 (WT & L156F)2.1573.019~1.4[3]

Table 1: Anti-proliferative activity of CDK9-targeted agents in this compound-sensitive and -resistant AML cell lines. The Drug Resistant Index (DRI) is the ratio of the GI50 of the resistant line to the parental line. A higher DRI indicates stronger resistance.[3][4]

Interestingly, a novel compound, IHMT-CDK9-36, was developed to overcome the resistance conferred by the L156F mutation. This compound demonstrated potent anti-proliferative activity in both the parental and this compound-resistant cell lines, highlighting a potential strategy to overcome this specific resistance mechanism.[3]

Experimental Protocols

Generation of this compound-Resistant Cell Lines

A common method for developing acquired resistance in cancer cell lines is through continuous exposure to escalating concentrations of the drug.

dot

Start Parental Cell Line (e.g., MOLM13) IC50 Determine Initial IC50 of this compound Start->IC50 Culture_low Culture cells with low-dose this compound (e.g., 20 nM) IC50->Culture_low Surviving_cells Isolate and expand surviving cells Culture_low->Surviving_cells Escalate_dose Gradually increase This compound concentration (up to 1 µM) Surviving_cells->Escalate_dose Stable_clones Screen for stable resistant clones Escalate_dose->Stable_clones Characterize Characterize resistant cell line (MOLM13-BR) Stable_clones->Characterize

Caption: Workflow for generating an this compound-resistant cell line.

  • Initial Seeding and Treatment: The parental cell line (e.g., MOLM13) is cultured in standard media. A low concentration of this compound (e.g., 20 nM) is added to the culture.[3]

  • Isolation and Expansion: After a period of treatment, the surviving cells are isolated and expanded in culture.

  • Dose Escalation: The concentration of this compound is gradually increased over several months. This selective pressure allows for the outgrowth of resistant cells. In the case of MOLM13-BR, the final concentration was 1 µM.[3]

  • Screening and Characterization: Stable resistant clones are isolated and cultured in drug-free media to ensure the resistance phenotype is stable. The resistant cell line is then characterized by determining its IC50 for this compound and other compounds, and by molecular analyses such as genomic sequencing to identify resistance mechanisms.[3]

Cell Viability Assays

Cell viability assays are used to determine the concentration of a drug that inhibits cell growth by 50% (IC50 or GI50).

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well in 100 µL of complete medium.[5]

  • Drug Treatment: A serial dilution of the test compounds (e.g., this compound, other targeted therapies) is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 96 hours.[5]

  • Viability Measurement: A cell viability reagent, such as alamarBlue or CellTiter-Glo, is added to each well according to the manufacturer's instructions.

  • Data Analysis: The absorbance or luminescence is measured using a plate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. Dose-response curves are generated, and IC50/GI50 values are determined using non-linear regression analysis.

Western Blot Analysis

Western blotting is used to detect changes in protein expression and phosphorylation levels in response to drug treatment.

  • Cell Lysis: Parental and resistant cells are treated with various concentrations of the inhibitor for a specified time (e.g., 6-24 hours). After treatment, cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., CDK9, phospho-RNA Polymerase II Ser2, MYC, MCL-1, and a loading control like β-actin or GAPDH).[7]

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using image analysis software and normalized to the loading control.[7]

Conclusion and Future Directions

The current body of research indicates that a primary mechanism of acquired resistance to this compound is the L156F mutation in CDK9. This on-target alteration leads to cross-resistance to other CDK9 inhibitors. However, there is a significant knowledge gap regarding the cross-resistance profile of this compound-resistant cancers to other classes of targeted therapies. The prevalent observation of synergistic effects between this compound and agents like venetoclax and bortezomib in sensitive models suggests that cross-resistance may not be a common phenomenon, and instead, combination therapies could be a promising strategy to overcome resistance to other drugs.

Future research should focus on:

  • Comprehensive Cross-Resistance Screening: Testing a broad panel of targeted therapies from different drug classes on well-characterized this compound-resistant cell lines.

  • Identification of Novel Resistance Mechanisms: Investigating other potential on-target and off-target mechanisms of resistance to this compound.

  • In Vivo Studies: Validating the in vitro cross-resistance findings in preclinical in vivo models to better predict clinical outcomes.

A deeper understanding of the cross-resistance landscape of this compound will be instrumental in guiding its clinical development, optimizing patient selection, and designing rational combination therapies to improve outcomes for patients with advanced cancers.

References

Navigating the Therapeutic Window: A Comparative Guide to the In Vivo Safety Profiles of CDK9 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a lead candidate for clinical development hinges on a delicate balance between efficacy and safety. Cyclin-dependent kinase 9 (CDK9) has emerged as a promising therapeutic target in oncology, leading to the development of a diverse pipeline of inhibitors. However, understanding their in vivo safety and tolerability is paramount for successful clinical translation. This guide provides a comparative overview of the in vivo safety profiles of prominent CDK9 inhibitors, supported by available preclinical and clinical data.

This guide synthesizes in vivo safety data for several CDK9 inhibitors, including VIP152, KB-0742, LY2857785, and MC180295. While a direct head-to-head preclinical comparison under uniform experimental conditions is not publicly available, this document compiles and contrasts the existing data to aid in the informed selection of these critical research tools.

Comparative Safety Profile of CDK9 Inhibitors

The following table summarizes the key in vivo safety and tolerability data for different CDK9 inhibitors based on published studies. It is important to note that the data are derived from various preclinical and clinical settings, employing different animal models, dosing regimens, and routes of administration, which can influence the observed outcomes.

InhibitorAnimal Model/ Study PopulationDose and Route of AdministrationMaximum Tolerated Dose (MTD) / Observed ToxicityReference Study
VIP152 Human (Phase I Clinical Trial)5, 10, 15, 22.5, or 30 mg, 30-minute IV infusion, once weekly in 21-day cyclesMTD: 30 mg . Dose-limiting toxicity: Grade 3/4 neutropenia. Other common adverse events (mostly Grade 1/2): nausea, vomiting.NCT02635672[1][2]
KB-0742 Human (Phase I Clinical Trial)60 mg, oral, 3 days on/4 days off weekly in 28-day cyclesWell-tolerated at 60 mg . Mild gastrointestinal toxicity and fatigue. One instance of Grade 3 elevated γ-glutamyl transferase. Dose escalation is ongoing.NCT04718675[3][4]
LY2857785 Immunodeficient NOD/SCID mice5 mg/kg, intraperitoneal injection, every other day for 28 daysNo obvious treatment-related toxicity at the tested dose.[5]
MC180295 Mice and ratsNot specified in detailAssessed by monitoring body weights and complete blood counts; specific toxicity data not detailed.[6][7]
dCDK9-202 MiceNot specifiedNo signs of toxicity observed.[8]
Unnamed Pyrimidine Derivative Murine model (PANC-1 xenograft)5, 10, and 20 mg/kg, intraperitoneal administrationNo general toxicity below a dose of 20 mg/kg . No obvious bodyweight loss observed.[9]
THAL-SNS-032 Mouse models2.5 mg/kg, every 3 daysSevere gastrointestinal disorders due to on-target off-tumor effect.[10]

Experimental Protocols for In Vivo Safety Assessment

Detailed methodologies are crucial for interpreting and comparing in vivo safety data. The following are outlines of the experimental protocols used in the cited studies.

VIP152 (Clinical Trial)
  • Study Design: Phase I, open-label, dose-escalation study in patients with advanced solid tumors or aggressive non-Hodgkin lymphoma.

  • Dosing Regimen: 30-minute intravenous infusion of VIP152 administered once weekly in 21-day cycles. Doses were escalated from 5 mg to 30 mg.

  • Safety Monitoring: Dose-limiting toxicities (DLTs) were evaluated to determine the Maximum Tolerated Dose (MTD). Adverse events were graded according to standard criteria.

KB-0742 (Clinical Trial)
  • Study Design: Phase I/II, open-label, dose-escalation and cohort expansion study in patients with relapsed or refractory solid tumors or non-Hodgkin lymphoma.

  • Dosing Regimen: Oral administration of 60 mg KB-0742 on a schedule of 3 days on and 4 days off each week, within a 28-day cycle.

  • Safety Monitoring: Treatment-related adverse events were monitored and graded. The recommended Phase 2 dose (RP2D) was established based on safety and tolerability.[3][4]

LY2857785 (Preclinical)
  • Animal Model: Immunodeficient NOD/SCID mice with subcutaneously inoculated S1T cells (an adult T-cell leukemia/lymphoma cell line).

  • Dosing Regimen: Intraperitoneal injections of LY2857785 at a dose of 5 mg/kg body weight, administered every other day for 28 days.

  • Safety Monitoring: General health of the mice was monitored, and any signs of treatment-related toxicity were observed and recorded.[5]

MC180295 (Preclinical)
  • Animal Models: Mice and rats.

  • Dosing Regimen: Details of the dose and administration route were not specified in the provided abstracts.

  • Safety Monitoring: Drug toxicity was assessed by monitoring the body weights of the animals and conducting complete blood counts.[6][7]

Visualizing the Mechanism and a Path to In Vivo Assessment

To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the CDK9 signaling pathway and a generalized workflow for in vivo toxicity studies.

CDK9_Signaling_Pathway cluster_regulation P-TEFb Regulation cluster_transcription Transcriptional Elongation cluster_cellular_effects Cellular Outcomes CDK9 CDK9 PTEFb P-TEFb (CDK9/Cyclin T1) CDK9->PTEFb CyclinT1 CyclinT1 CyclinT1->PTEFb 7SK_snRNP 7SK snRNP (HEXIM1/LARP7) PTEFb->7SK_snRNP Inactive State Active_PTEFb Active P-TEFb 7SK_snRNP->Active_PTEFb Dissociation Paused_PolII Paused Pol II Active_PTEFb->Paused_PolII Phosphorylation of Pol II CTD (Ser2) and DSIF/NELF Apoptosis Apoptosis Active_PTEFb->Apoptosis Inhibition leads to PolII RNA Polymerase II PolII->Paused_PolII DSIF_NELF DSIF/NELF DSIF_NELF->Paused_PolII Elongating_PolII Elongating Pol II Paused_PolII->Elongating_PolII mRNA mRNA Transcript Elongating_PolII->mRNA Anti_apoptotic Anti-apoptotic Proteins (e.g., Mcl-1, Bcl-2) mRNA->Anti_apoptotic Oncogenes Oncogenes (e.g., MYC) mRNA->Oncogenes Cell_Survival Cell Survival & Proliferation Anti_apoptotic->Cell_Survival Oncogenes->Cell_Survival CDK9_Inhibitor CDK9 Inhibitor CDK9_Inhibitor->Active_PTEFb Inhibition

Caption: CDK9 Signaling Pathway and Point of Inhibition.

In_Vivo_Toxicity_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Data Collection & Analysis A Select Animal Model (e.g., mice, rats) B Determine Dose Range & Route (e.g., oral, IV, IP) A->B C Define Dosing Schedule (e.g., daily, weekly) B->C D Administer CDK9 Inhibitor & Vehicle Control C->D E Daily Clinical Observations (e.g., behavior, appearance) D->E F Monitor Body Weight D->F G Blood Collection for Hematology & Clinical Chemistry E->G J Data Analysis & MTD Determination E->J F->G F->J G->J H Necropsy & Organ Weight Measurement H->J I Histopathological Examination of Tissues I->J

Caption: Generalized Workflow for In Vivo Toxicity Assessment.

References

A Comparative Guide to Confirming Enitociclib's Mechanism of Action Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enitociclib (formerly VIP152) is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNA Pol II).[1][3] Inhibition of CDK9 by this compound leads to the transcriptional repression of short-lived anti-apoptotic proteins and oncoproteins, most notably MYC and MCL-1.[1][2][4] This mechanism makes this compound a promising therapeutic agent for hematological malignancies, such as Multiple Myeloma and MYC-driven lymphomas, that are addicted to high levels of MYC expression.[1][3]

Validating that a drug's therapeutic effect is a direct result of its interaction with the intended target is a cornerstone of preclinical drug development. This guide provides a comparative overview of methodologies for confirming this compound's mechanism of action, with a focus on the definitive approach offered by CRISPR-Cas9 gene editing. We will compare CRISPR-Cas9 to traditional methods, present expected quantitative data, and provide detailed experimental protocols for researchers.

Comparison of Target Validation Methods: CRISPR-Cas9 vs. RNAi

The gold standard for validating a drug's target is to demonstrate that the removal of the target protein from a cell confers resistance to the drug. For years, RNA interference (RNAi) was the primary tool for this purpose. However, the advent of CRISPR-Cas9 has provided a more precise and robust alternative.[5][6][7]

CRISPR-Cas9 creates a permanent gene knockout by introducing a double-strand break at a specific genomic locus, which is then repaired by the error-prone non-homologous end joining (NHEJ) pathway, resulting in a frameshift mutation and a non-functional protein.[8] In contrast, RNAi technologies (siRNA, shRNA) only achieve a transient "knockdown" by degrading the target mRNA, which often results in incomplete protein depletion and has a higher risk of off-target effects.[5][9]

FeatureCRISPR-Cas9 KnockoutRNA Interference (siRNA/shRNA)Rationale
Mechanism DNA-level permanent gene disruption[5]mRNA-level transient degradationPermanent knockout provides a clearer, non-ambiguous genetic model.
Effect Duration Permanent & StableTransient (typically 48-96 hours)Stable knockout cell lines are essential for long-term and reproducible assays.
On-Target Efficiency >90% protein ablation50-90% protein reductionComplete protein ablation (knockout) elicits a stronger, more definitive phenotype.
Specificity High; off-targets can be minimized[8]Moderate; prone to off-target effects[5]Higher specificity reduces the risk of misinterpreting results due to unintended gene silencing.
Phenotypic Penetrance HighVariable and often incomplete[5]A complete knockout is more likely to produce a clear biological phenotype (e.g., drug resistance).

Confirming this compound's Target: A CRISPR-Cas9 Workflow

To definitively confirm that this compound's cytotoxic effects are mediated through CDK9 inhibition, one can generate a CDK9 knockout (KO) cell line. According to the drug's proposed mechanism, this CDK9 KO line should be significantly more resistant to this compound treatment than its wild-type (WT) counterpart.

G cluster_0 Phase 1: Gene Editing cluster_1 Phase 2: Validation cluster_2 Phase 3: Phenotypic Assay sgRNA 1. Design sgRNA targeting CDK9 Transfect 2. Transfect Cas9 & sgRNA into Cells sgRNA->Transfect Clone 3. Isolate Single Cell Clones Transfect->Clone Expand 4. Expand Clones Clone->Expand WB 5. Validate KO via Western Blot Expand->WB Assay 6. Treat WT vs. KO Cells with this compound WB->Assay Viability 7. Measure Cell Viability (e.g., CellTiter-Glo) Assay->Viability Compare 8. Compare IC50 Values Viability->Compare

Caption: Workflow for CRISPR-Cas9 based validation of this compound's target.

This compound's Signaling Pathway

This compound exerts its effect by directly inhibiting the kinase activity of CDK9. This prevents the phosphorylation of RNA Polymerase II, halting transcriptional elongation. This has a profound impact on genes with short-lived transcripts, including the critical oncogene MYC and the anti-apoptotic protein MCL-1, leading to cell cycle arrest and apoptosis.

G This compound This compound CDK9 CDK9 / P-TEFb This compound->CDK9 RNAPII RNA Pol II CDK9->RNAPII Phosphorylates RNAPII_P p-RNA Pol II (Ser2) RNAPII->RNAPII_P Transcription Transcriptional Elongation RNAPII_P->Transcription MYC_MCL1 MYC, MCL-1 mRNA Transcription->MYC_MCL1 Proteins MYC, MCL-1 Proteins MYC_MCL1->Proteins Apoptosis Apoptosis Proteins->Apoptosis | Inhibits

Caption: this compound's mechanism of action via CDK9 inhibition.

Expected Experimental Data

Upon treating wild-type (WT) and CDK9 knockout (KO) multiple myeloma cell lines (e.g., NCI-H929) with a dose range of this compound, a stark difference in sensitivity is expected. The KO cells, lacking the drug's target, should exhibit profound resistance.

Cell LineTarget Protein (CDK9) LevelThis compound IC50Interpretation
NCI-H929 (WT) 100% (Endogenous)~40 nM[10]Cells are sensitive to this compound, indicating on-target activity.
NCI-H929 (CDK9 KO) <1% (Validated by WB)>10,000 nMResistance demonstrates that cytotoxicity is dependent on the presence of CDK9.

Experimental Protocols

Protocol: CRISPR-Cas9 Mediated Knockout of CDK9

This protocol outlines the generation of a stable knockout cell line using ribonucleoprotein (RNP) delivery.[11]

  • sgRNA Design : Design two to three single guide RNAs (sgRNAs) targeting early exons of the CDK9 gene using a validated online tool.

  • RNP Complex Formation :

    • Synthesize or order custom crRNA (targeting CDK9) and a universal tracrRNA.

    • Anneal crRNA and tracrRNA in a 1:1 molar ratio by heating to 95°C for 5 minutes and cooling to room temperature to form the gRNA complex.

    • Combine the gRNA complex with purified Cas9 nuclease protein at a 1.5:1 gRNA:Cas9 molar ratio and incubate at room temperature for 20 minutes to form the RNP complex.

  • Transfection :

    • Harvest cells during the logarithmic growth phase.

    • Use electroporation (e.g., Neon™ Transfection System) to deliver the RNP complexes into 1x10⁶ cells, following the manufacturer's optimized protocol for your cell line.

  • Single-Cell Cloning :

    • Two days post-transfection, perform serial dilution of the transfected cells into 96-well plates to achieve a calculated density of 0.5 cells per well.[12]

    • Culture for 2-3 weeks, monitoring for the growth of single-cell-derived colonies.

  • Expansion and Validation : Expand positive colonies and validate the knockout of the CDK9 protein via Western Blot (see Protocol 2).

Protocol: Western Blot for CDK9 and Downstream Protein Expression

This protocol is for validating the absence of CDK9 protein in KO clones and observing downstream effects on MYC and MCL-1.[13][14]

  • Lysate Preparation :

    • Harvest 1-2x10⁶ cells (both WT and putative KO clones) and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer :

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody against CDK9, MYC, MCL-1, or a loading control (e.g., GAPDH, β-Actin).

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

  • Detection : Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. The absence of a band at the correct molecular weight for CDK9 confirms a successful knockout.

Protocol: Cell Viability Assay

This protocol uses the Promega CellTiter-Glo® Luminescent Assay to measure ATP as an indicator of cell viability.[15][16][17]

  • Cell Plating :

    • Seed both WT and validated CDK9 KO cells in white, opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 90 µL of culture medium.

    • Include wells with medium only for background measurement.

  • Drug Treatment :

    • Prepare a 10-point, 3-fold serial dilution of this compound.

    • Add 10 µL of the diluted compound to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72-96 hours under standard cell culture conditions.

  • Assay Procedure :

    • Equilibrate the plate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition : Measure luminescence using a plate reader. Convert raw data to percent viability relative to the vehicle control and plot a dose-response curve to determine IC50 values.

References

A Head-to-Head Comparison of Enitociclib and Dinaciclib in Mantle Cell Lymphoma: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct head-to-head clinical or preclinical studies comparing enitociclib and dinaciclib in mantle cell lymphoma (MCL) are not yet available in the published literature, a comprehensive analysis of their individual preclinical and clinical data provides valuable insights into their potential as therapeutic agents for this challenging B-cell malignancy. This guide synthesizes the available experimental data to offer a comparative overview of their mechanisms of action, preclinical efficacy, and key molecular targets.

Executive Summary

This compound, a selective cyclin-dependent kinase 9 (CDK9) inhibitor, and dinaciclib, a multi-CDK inhibitor targeting CDK1, CDK2, CDK5, and CDK9, both demonstrate potent anti-proliferative and pro-apoptotic activity in lymphoma models. This compound's selectivity for CDK9 positions it as a targeted approach to downregulate key survival proteins in MCL, such as MYC and MCL-1. Dinaciclib's broader CDK inhibition profile suggests a multi-pronged attack on both cell cycle progression and transcription. The choice between these agents in a therapeutic strategy may depend on the specific molecular vulnerabilities of a patient's tumor and the desired therapeutic window.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics of this compound and dinaciclib based on available preclinical data. It is important to note that the IC50 values presented are from different studies and cell lines, and therefore do not represent a direct comparison of potency.

FeatureThis compoundDinaciclib
Primary Targets CDK9[1]CDK1, CDK2, CDK5, CDK9[2]
Mechanism of Action Selective inhibition of CDK9, leading to reduced phosphorylation of RNA Polymerase II and subsequent downregulation of short-lived anti-apoptotic and cell cycle proteins.[1]Inhibition of multiple CDKs, leading to cell cycle arrest at G1/S and G2/M phases and suppression of transcription.[2]
Key Downstream Effects Decreased levels of c-MYC, MCL-1, and cyclin D1.[1]Reduction in MCL-1 levels; cell cycle arrest.[3]
Reported IC50 Range (Lymphoma) 32 to 172 nM in MCL and diffuse large B-cell lymphoma cell lines.[1]Low nanomolar activity against target CDKs (CDK1: 3nM, CDK2: 1nM, CDK5: 1nM, CDK9: 4nM); potent cell killing in MYC-driven lymphoma cell lines at low nanomolar concentrations.[2]
Reported Activity in MCL Potent inhibition of in vivo tumor growth of MCL cell line-derived and patient-derived xenografts.[1]Reported to be effective in treating mantle cell lymphoma by reducing MCL1.[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

Enitociclib_Pathway This compound This compound CDK9 CDK9 This compound->CDK9 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces PTEFb P-TEFb Complex CDK9->PTEFb Component of RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates pRNAPII p-RNA Polymerase II (Ser2) RNAPII->pRNAPII Transcription Transcriptional Elongation pRNAPII->Transcription MYC_mRNA c-MYC mRNA Transcription->MYC_mRNA MCL1_mRNA MCL-1 mRNA Transcription->MCL1_mRNA CyclinD1_mRNA Cyclin D1 mRNA Transcription->CyclinD1_mRNA MYC_Protein c-MYC Protein MYC_mRNA->MYC_Protein MCL1_Protein MCL-1 Protein MCL1_mRNA->MCL1_Protein CyclinD1_Protein Cyclin D1 Protein CyclinD1_mRNA->CyclinD1_Protein CellSurvival Cell Survival & Proliferation MYC_Protein->CellSurvival MCL1_Protein->Apoptosis Inhibits MCL1_Protein->CellSurvival CyclinD1_Protein->CellSurvival

This compound's Mechanism of Action.

Dinaciclib_Pathway Dinaciclib Dinaciclib CDK1 CDK1 Dinaciclib->CDK1 Inhibits CDK2 CDK2 Dinaciclib->CDK2 Inhibits CDK5 CDK5 Dinaciclib->CDK5 Inhibits CDK9 CDK9 Dinaciclib->CDK9 Inhibits Apoptosis Apoptosis Dinaciclib->Apoptosis Induces CellProliferation Cell Proliferation Dinaciclib->CellProliferation Inhibits CellCycle Cell Cycle Progression (G1/S, G2/M) CDK1->CellCycle CDK2->CellCycle Transcription Transcriptional Elongation CDK9->Transcription CellCycle->CellProliferation MCL1_mRNA MCL-1 mRNA Transcription->MCL1_mRNA MCL1_Protein MCL-1 Protein MCL1_mRNA->MCL1_Protein MCL1_Protein->Apoptosis Inhibits

Dinaciclib's Multi-Target Mechanism.

Experimental_Workflow cluster_workflow In Vitro Cell Viability Assay A 1. Seed MCL cells in 96-well plates B 2. Treat with serial dilutions of this compound or Dinaciclib A->B C 3. Incubate for 48-72 hours B->C D 4. Add viability reagent (e.g., MTT, CellTiter-Glo) C->D E 5. Measure absorbance or luminescence D->E F 6. Calculate IC50 values E->F

A Representative Experimental Workflow.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for evaluating CDK inhibitors like this compound and dinaciclib.

Cell Viability Assays (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Mantle cell lymphoma cell lines are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in their respective complete growth medium.

  • Drug Treatment: The following day, cells are treated with a serial dilution of the CDK inhibitor (this compound or dinaciclib) or vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period, typically 48 to 96 hours, at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • CellTiter-Glo® Luminescent Cell Viability Assay: An equal volume of CellTiter-Glo® reagent is added to each well, and after a brief incubation to stabilize the luminescent signal, luminescence is recorded using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Protein Expression
  • Cell Lysis: MCL cells are treated with the CDK inhibitor or vehicle for a specified time, after which they are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-CDK9, CDK9, c-MYC, MCL-1, Cyclin D1, cleaved PARP, cleaved Caspase-3) and a loading control (e.g., β-actin, GAPDH).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Tumor Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with MCL cells.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.

  • Drug Administration: this compound or dinaciclib is administered to the treatment group via a clinically relevant route (e.g., intravenous, intraperitoneal) at a specified dose and schedule. The control group receives a vehicle control.

  • Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group. At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

Both this compound and dinaciclib show significant promise in the preclinical setting for the treatment of mantle cell lymphoma. This compound's selectivity for CDK9 offers a targeted approach to disrupt the transcriptional machinery on which MCL cells critically depend. Dinaciclib's broader CDK inhibition provides a more comprehensive blockade of cell cycle progression and transcription. The data presented in this guide, while not from direct comparative studies, offers a solid foundation for researchers and drug development professionals to understand the distinct and overlapping therapeutic potential of these two CDK inhibitors. Future head-to-head studies and clinical trials will be crucial to definitively establish their comparative efficacy and safety profiles in patients with mantle cell lymphoma.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Enitociclib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Enitociclib, a selective CDK9 inhibitor. Adherence to these protocols is critical to protect both laboratory personnel and the environment from potential harm.

This compound is a potent compound that requires careful management throughout its lifecycle, including disposal. The following information is based on safety data sheets and general best practices for handling cytotoxic and hazardous materials.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, a lab coat, and safety goggles. All handling should occur in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The primary directive for this compound disposal is to treat it as hazardous waste. It should not be disposed of down the drain or mixed with general laboratory trash.

  • Segregation: Immediately segregate all this compound waste, including unused or expired product, contaminated lab supplies (e.g., gloves, pipette tips, vials), and empty containers.

  • Waste Containers: Place all solid and liquid waste into clearly labeled, sealed, and puncture-proof containers designated for hazardous chemical waste. The containers should be appropriate for the type of waste (e.g., sharps containers for needles).

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a certified environmental management or hazardous waste disposal company.[1] These companies are equipped to handle and dispose of such materials in accordance with all relevant regulations.

Key Disposal Don'ts:

  • Do not dispose of this compound in standard trash.

  • Do not pour this compound down the sink or into any water source.[1]

  • Do not mix this compound waste with other non-hazardous waste streams.[1]

Quantitative Data Summary

For clarity and quick reference, the following table summarizes key hazard and disposal information for this compound.

ParameterValue/InstructionSource
GHS Hazard Statements H341: Suspected of causing genetic defects. H361: Suspected of damaging fertility or the unborn child. H373: May cause damage to organs through prolonged or repeated exposure. H411: Toxic to aquatic life with long lasting effects.[1]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1]
Container Handling Leave chemicals in original containers. Handle uncleaned containers like the product itself.[1]
Environmental Precaution Avoid release to the environment. Collect spillage.[1]

Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure it is well-ventilated.

  • Wear Appropriate PPE: Don appropriate PPE, including a respirator if there is a risk of aerosolization.

  • Contain the Spill: Use absorbent pads or granules to contain the spill.

  • Clean the Area: Carefully clean the spill area with a suitable decontaminating solution, as recommended by your institution's safety office.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal procedure, the following diagram outlines the logical steps.

Enitociclib_Disposal_Workflow cluster_prep Preparation cluster_handling Handling & Segregation cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste Immediately ppe->segregate container Place in Labeled Hazardous Waste Container segregate->container store Store Securely for Pickup container->store pickup Arrange Professional Disposal store->pickup end End: Compliant Disposal pickup->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Enitociclib

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Enitociclib

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. As a selective CDK9 inhibitor, this compound is a potent compound that requires careful handling to minimize exposure and ensure a safe laboratory environment. All procedures should be conducted under the precautionary principle, treating the compound as potentially hazardous.

Hazard Identification and Personal Protective Equipment

This compound is suspected of causing genetic defects, damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure. It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize risk.

Recommended Personal Protective Equipment (PPE) for Handling this compound:

PPE CategoryItemStandard
Hand Protection Chemical-resistant, disposable gloves (e.g., nitrile)Follow EN 374
Eye/Face Protection Safety glasses with side-shields or gogglesFollow EN 166
Skin and Body Protection Lab coat---
Respiratory Protection Dust mask or respiratorUse tested and approved equipment under appropriate government standards such as NIOSH (US) or CEN (EU)

This data is synthesized from safety data sheets for similar compounds and general laboratory best practices.

Safe Handling and Engineering Controls

Always handle this compound within a certified chemical fume hood.

Engineering Controls:

  • Ventilation: Use a properly functioning chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: Ensure easy access to a safety shower and eyewash station in the immediate work area.

Precautions for Safe Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid formation of dust and aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.

Emergency Procedures

In the event of exposure, follow these procedures immediately:

Exposure RouteFirst Aid Measures
If Inhaled Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
In Case of Skin Contact Wash off with soap and plenty of water. Consult a physician.
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
If Swallowed Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Information is based on general safety data sheet recommendations for hazardous chemical compounds.

Spillage and Disposal

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use a spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials, such as sawdust.

  • Collect: Carefully sweep or scoop up the spilled material and place it in a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Waste Disposal:

  • Dispose of unused this compound and all contaminated materials (e.g., gloves, vials, absorbent pads) as hazardous waste in accordance with federal, state, and local regulations.[1]

  • Do not allow the chemical to enter drains.

Visual Guides for Safe Handling

To further ensure operational safety, the following diagrams illustrate the standard workflow for handling this compound and the logical steps for emergency response.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Prepare Chemical Fume Hood prep1->prep2 prep3 Gather all necessary materials prep2->prep3 handle1 Weigh this compound in fume hood prep3->handle1 handle2 Prepare solution (if required) handle1->handle2 handle3 Perform experimental procedure handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Dispose of all waste in hazardous waste container clean1->clean2 clean3 Doff PPE clean2->clean3

Caption: Standard operating procedure for handling this compound.

G Emergency Response for this compound Exposure cluster_response Immediate Actions cluster_medical Medical Attention cluster_reporting Reporting exposure Exposure Occurs action1 Remove contaminated clothing exposure->action1 action2 Flush affected area with water exposure->action2 action3 Move to fresh air (if inhaled) exposure->action3 medical1 Seek immediate medical attention action1->medical1 action2->medical1 action3->medical1 medical2 Provide Safety Data Sheet (SDS) to medical personnel medical1->medical2 report1 Report incident to supervisor and EHS medical1->report1

Caption: Emergency procedures in case of this compound exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enitociclib
Reactant of Route 2
Enitociclib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。